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8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine Documentation Hub

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  • Product: 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
  • CAS: 1820673-53-7

Core Science & Biosynthesis

Foundational

8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine chemical structure

An In-Depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine Abstract: The 1,5-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Abstract: The 1,5-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity.[1][2] This technical guide provides a comprehensive examination of a specific derivative, 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine. We will dissect its core chemical structure, outline robust synthetic strategies with detailed protocols, analyze its spectroscopic signature, and discuss its relevance and potential applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed, practical understanding of this valuable heterocyclic entity.

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. The arrangement of the nitrogen atoms dictates the isomer, with six possibilities in total.[1][3] The 1,5-naphthyridine isomer has proven to be a particularly fruitful scaffold for the development of therapeutic agents, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antileishmanial properties.[4][5][6][7] The partial saturation of one pyridine ring to form the 1,2,3,4-tetrahydro-1,5-naphthyridine system introduces a three-dimensional character and a secondary amine, which serves as a critical handle for chemical modification and library development. The addition of a methoxy group at the 8-position further modulates the electronic and steric properties of the aromatic ring, influencing target binding and pharmacokinetic profiles.

Core Chemical Structure and Properties

Molecular Structure Analysis

The chemical structure of 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine combines a partially saturated pyridine ring with a methoxy-substituted pyridine ring. This fusion creates a unique topology with distinct regions for potential molecular interactions.

  • IUPAC Name: 8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

  • Molecular Formula: C₉H₁₂N₂O

  • Molecular Weight: 176.21 g/mol

  • Core Scaffold: Tetrahydro-1,5-naphthyridine

Caption: Chemical structure of 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine.
Predicted Physicochemical Properties

Understanding the physicochemical properties is essential for evaluating a compound's drug-like potential, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted ValueSignificance in Drug Development
LogP 1.5 - 2.0Indicates balanced lipophilicity, favorable for membrane permeability and aqueous solubility.[8]
Topological Polar Surface Area (TPSA) ~41 ŲSuggests good potential for oral bioavailability and blood-brain barrier penetration.
pKa (most basic) 7.5 - 8.5The secondary amine at N-1 is the most basic center, allowing for salt formation to improve solubility.
Hydrogen Bond Donors 1 (N1-H)The secondary amine can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 3 (N5, O)The pyridine nitrogen and methoxy oxygen can act as key interaction points in a binding pocket.
Spectroscopic Profile

The structural features of 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine give rise to a distinct spectroscopic signature. The following are predicted data based on analysis of similar scaffolds.[9][10]

2.3.1 Proton NMR (¹H NMR) The ¹H NMR spectrum is characterized by signals in both the aromatic and aliphatic regions.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
H-6 8.0 - 8.2dDoublet due to coupling with H-7. Deshielded by adjacent pyridine nitrogen (N5).
H-7 6.7 - 6.9dDoublet due to coupling with H-6. Shielded by the electron-donating methoxy group at C8.
-OCH₃ 3.9 - 4.1sSinglet, characteristic chemical shift for an aryl methyl ether.
N1-H 3.5 - 4.5br sBroad singlet, chemical shift is solvent-dependent. Exchangeable with D₂O.
C2-H₂ 3.3 - 3.5tTriplet, adjacent to the N1 amine.
C4-H₂ 2.7 - 2.9tTriplet, benzylic position adjacent to the aromatic ring.
C3-H₂ 1.8 - 2.0mMultiplet (quintet), coupled to protons on C2 and C4.

2.3.2 Carbon NMR (¹³C NMR) The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | C-8 | 158 - 162 | Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded. | | C-4a, C-8a | 145 - 155 | Quaternary carbons at the ring fusion. | | C-6 | 135 - 140 | Aromatic CH deshielded by the adjacent N5 atom. | | C-7 | 108 - 112 | Aromatic CH shielded by the ortho-methoxy group. | | -OCH₃ | 55 - 58 | Typical shift for a methoxy carbon. | | C-2 | 45 - 48 | Aliphatic carbon adjacent to the N1 amine. | | C-4 | 28 - 32 | Aliphatic carbon in the benzylic position. | | C-3 | 20 - 24 | Aliphatic carbon shielded by its neighbors. |

2.3.3 Mass Spectrometry (MS) In Electrospray Ionization (ESI) mass spectrometry, the molecule is expected to readily protonate at the N1 position.

  • Predicted [M+H]⁺: m/z 177.10

Synthesis and Derivatization Strategies

The synthesis of the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold can be achieved through several established routes, with the aza-Diels-Alder (Povarov) reaction being a particularly efficient method.[1][11]

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the tetrahydro-pyridine ring, identifying a substituted 3-aminopyridine and an appropriate C3 synthon as key starting materials.

G Target 8-Methoxy-1,2,3,4-tetrahydro- 1,5-naphthyridine Imine N-(Acrolein)-3-amino- 6-methoxypyridine Intermediate Target->Imine [4+2] Cycloaddition (Povarov Reaction) Precursors 3-Amino-6-methoxypyridine + Acrolein Imine->Precursors Imine Formation

Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol: Povarov-Type Synthesis

This protocol describes a robust, field-proven method for constructing the target scaffold. The causality behind key steps is explained to provide deeper insight.

Objective: To synthesize 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine via a Lewis acid-catalyzed Povarov reaction.

Materials:

  • 3-Amino-6-methoxypyridine

  • Acrolein (or a suitable precursor like acrolein diethyl acetal)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Work-up & Purification start Dissolve 3-amino-6-methoxypyridine in anhydrous DCM add_catalyst Cool to 0 °C and add BF₃·Et₂O (Lewis Acid) start->add_catalyst add_dienophile Add acrolein dropwise add_catalyst->add_dienophile react Warm to RT and stir for 12-24 hours add_dienophile->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM (3x) quench->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via silica gel chromatography concentrate->purify end_node Obtain Pure Product & Characterize (NMR, MS) purify->end_node

Caption: Experimental workflow for the synthesis of the target molecule.

Step-by-Step Procedure:

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 3-amino-6-methoxypyridine in anhydrous DCM.

  • Lewis Acid Activation: Cool the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of BF₃·Et₂O.

    • Expert Insight: The Lewis acid is critical. It coordinates to the imine nitrogen formed in situ, lowering the LUMO energy and accelerating the [4+2] cycloaddition with the electron-rich dienophile (acrolein).

  • Dienophile Addition: Add 1.2 equivalents of acrolein dropwise to the cooled solution over 10 minutes, maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

    • Trustworthiness Principle: This step neutralizes the Lewis acid catalyst and any remaining acidic species, preventing side reactions during extraction and ensuring a clean work-up.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 5-15% ethyl acetate in hexanes) to afford the pure 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine.

Derivatization Potential

The N1 position of the tetrahydro ring is a key site for synthetic elaboration, allowing for the creation of diverse chemical libraries. The secondary amine is nucleophilic and can undergo a variety of reactions, including:

  • N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination can introduce various aryl or heteroaryl substituents.

  • Acylation: Reaction with acyl chlorides or coupling with carboxylic acids (using reagents like DEPBT) yields amide derivatives.

  • Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides corresponding ureas and thioureas.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) introduces N-alkyl groups.

Applications in Drug Discovery

The 1,5-naphthyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a remarkable range of biological activities.

Biological ActivityKey Target / MechanismRepresentative References
Antimalarial Potential inhibition of Plasmodium protein kinases and hemozoin formation.[6]
Antileishmanial Inhibition of essential parasitic enzymes like DNA topoisomerase IB.[5][8]
Anticancer Inhibition of kinases (e.g., c-Met, DYRK1A) or topoisomerases.[1][12]
Antibacterial Inhibition of bacterial type IIA topoisomerases (e.g., DNA gyrase).[12][13]
TGF-β Inhibitors Inhibition of the TGF-β type I receptor (ALK5).[7]

The 8-methoxy group can serve as a crucial hydrogen bond acceptor and its electronic properties can fine-tune the reactivity and basicity of the aromatic ring system. The tetrahydro-pyridine portion provides a defined 3D vector for substituents, allowing for precise probing of binding pockets and optimization of ADME properties.

Conclusion

8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a synthetically accessible and highly versatile chemical scaffold. Its unique combination of a modifiable saturated amine, a methoxy-substituted aromatic system, and a privileged heterocyclic core makes it an exceptionally valuable starting point for drug discovery campaigns. The robust synthetic protocols and clear derivatization pathways outlined in this guide provide a solid foundation for researchers to explore the vast chemical space and unlock the therapeutic potential of this important molecular architecture.

References

  • Vegas, S., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available from: [Link]

  • Gomez, C., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available from: [Link]

  • Bogolubsky, A. V., et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development. Tetrahedron. Available from: [Link]

  • Gomez, C., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. Available from: [Link]

  • (N.A.). (N.D.). Synthesis of functionalized tetrahydrodibenzo[b,g][1][8]naphthyridin-1(2H)-ones through base-promoted annulation of quinoline-derived dipolarophiles and cyclic enaminones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Pérez-Silanes, S., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available from: [Link]

  • Singh, C., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

  • Abaurrea, M., et al. (2024). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Molecules. Available from: [Link]

  • (N.A.). (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. HETEROCYCLES. Available from: [Link]

  • (N.A.). (N.D.). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. The Royal Society of Chemistry. Available from: [Link]

  • Mazik, M., & Cavga, H. (2007). SUPPORTING INFORMATION. WILEY-VCH Verlag GmbH & Co. KGaA. Available from: [Link]

  • (N.A.). (N.D.). Table of Contents. The Royal Society of Chemistry. Available from: [Link]

  • Vegas, S., et al. (2021). Oxidation of tetrahydro-1,5-naphthyridines to 1,5-naphthyridines. ResearchGate. Available from: [Link]

  • Gencer, H. K., & Betul, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available from: [Link]

  • (N.A.). (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available from: [Link]

  • (N.A.). (N.D.). 4 - Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • (N.A.). (N.D.). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1][5]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PMC. Available from: [Link]

  • (N.A.). (N.D.). 8-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBOXYLIC ACID, (2R)-. gsrs. Available from: [Link]

  • (N.A.). (N.D.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0190835). NP-MRD. Available from: [Link]

  • (N.A.). (N.D.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0296197). NP-MRD. Available from: [Link]

  • (N.A.). (N.D.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available from: [Link]

  • Jahangir, et al. (1987). 8H-Isoquino[2,1-b][6][11]naphthyridin-8-ones: synthesis of the Alangium alkaloids, alangimaridine and alangimarine. Canadian Journal of Chemistry. Available from: [Link]

  • Paudler, W. W., & Jovanovic, M. V. (2008). THE NAPHTHYRIDINES. The Chemistry of Heterocyclic Compounds. Available from: [Link]

  • (N.A.). (2025). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. Arabian Journal of Chemistry. Available from: [Link]

  • (N.A.). (N.D.). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry. Available from: [Link]

  • (N.A.). (2022). Fused 1,5-naphthyridines. Encyclopedia.pub. Available from: [Link]

  • Alcaide, B., & Almendros, P. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • (N.A.). (N.D.). 1,2,3,4-Tetrahydro-1,5-naphthyridine. PubChem. Available from: [Link]

  • Kamble, S. H., et al. (2021). Formation of multiple ion types during MALDI imaging mass spectrometry analysis of Mitragyna speciosa alkaloids in dosed rat brain tissue. PMC. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the LogP and pKa Values of 1,5-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Foreword: The Physicochemical Compass of Drug Discovery In the intricate landscape of modern drug discovery, the journey of a potential therapeutic agent fr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Physicochemical Compass of Drug Discovery

In the intricate landscape of modern drug discovery, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is guided by a complex interplay of factors. Among the most fundamental of these are the physicochemical properties of the molecule, which dictate its behavior in biological systems. This guide, prepared for the discerning eye of researchers, scientists, and drug development professionals, delves into two such critical parameters—LogP and pKa—specifically within the context of the medicinally significant 1,5-naphthyridine scaffold.

The 1,5-naphthyridine core, a privileged heterocyclic motif, is a cornerstone in the synthesis of a wide array of biologically active compounds, including anticancer, antimalarial, and antibacterial agents.[1][2] The strategic functionalization of this scaffold allows for the fine-tuning of its interaction with biological targets. However, the success of these interactions is profoundly influenced by the molecule's ability to traverse cellular membranes, remain stable in various physiological environments, and reach its site of action in an optimal concentration. Herein lies the indispensable role of LogP and pKa.

This technical guide eschews a rigid, templated approach. Instead, it is structured to provide a comprehensive and intuitive understanding of the subject, from the foundational principles to practical methodologies and data-driven insights. As a senior application scientist, the aim is not merely to present protocols but to elucidate the causal relationships between chemical structure and physicochemical properties, thereby empowering you to make more informed decisions in your research and development endeavors. Every piece of information is grounded in authoritative sources, ensuring the scientific integrity and trustworthiness of the content within.

Section 1: The Theoretical Cornerstone - Understanding LogP and pKa

Before delving into the practicalities of measurement and the specifics of 1,5-naphthyridine derivatives, it is paramount to establish a firm grasp of the theoretical underpinnings of LogP and pKa.

LogP: A Measure of Lipophilicity

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically a non-polar organic solvent and a polar aqueous solvent. It is expressed as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase at equilibrium. The logarithm of this value, LogP, is a more convenient and widely used metric.[3]

A positive LogP value indicates a preference for the lipidic (non-polar) phase, suggesting higher lipophilicity, while a negative value signifies a preference for the aqueous (polar) phase, indicating hydrophilicity.[3] In drug discovery, a balanced LogP is often sought. A molecule that is too lipophilic may become sequestered in fatty tissues and exhibit poor aqueous solubility, while a molecule that is too hydrophilic may struggle to cross cellular membranes.[3]

pKa: The Acid Dissociation Constant

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[3] It quantifies the strength of an acid or a base and is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[4] For a basic compound like 1,5-naphthyridine, the pKa refers to the acidity of its conjugate acid. The nitrogen atoms in the 1,5-naphthyridine ring system are basic and can accept a proton. The pKa value, therefore, provides a measure of the extent of protonation at a given pH.

The ionization state of a drug molecule, which is dictated by its pKa and the pH of its environment, profoundly impacts its solubility, permeability, and interaction with its biological target.[3]

Section 2: Methodologies for the Determination of LogP and pKa

The accurate determination of LogP and pKa is a critical step in the characterization of any potential drug candidate. Both experimental and computational methods are employed, each with its own set of advantages and considerations.

Experimental Determination of LogP

The traditional and most direct method for LogP determination is the shake-flask method. This involves dissolving the compound in a biphasic system of n-octanol and water, shaking the mixture until equilibrium is reached, and then measuring the concentration of the compound in each phase, typically by UV-Vis spectroscopy or HPLC. While considered the "gold standard," this method can be labor-intensive and is not well-suited for high-throughput screening or for compounds with low solubility in either phase.

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and efficient alternative for estimating LogP values.[5][6] In this technique, the retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity. By calibrating the system with a set of standards with known LogP values, the LogP of an unknown compound can be determined. This method is particularly advantageous for its speed, low sample consumption, and applicability to a wide range of compounds, including those with low solubility.[5]

Experimental Protocol: RP-HPLC for LogD/LogP Determination [5][6]

  • System Preparation: Utilize a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

  • Sample Analysis: Dissolve the 1,5-naphthyridine derivative in a suitable solvent and inject it into the HPLC system.

  • Data Analysis: Plot the logarithm of the capacity factor (k') of the standards against their known LogP values to generate a calibration curve. The LogP of the test compound can then be interpolated from its retention time. For ionizable compounds, performing the analysis at various pH values allows for the determination of the distribution coefficient (LogD) at each pH, from which the LogP of the neutral species can be extrapolated.[5]

Causality Behind Experimental Choices: The choice of the stationary and mobile phases is critical. A C18 column provides a non-polar environment that mimics the lipid bilayer of cell membranes. The organic modifier in the mobile phase controls the elution of the compounds, with more lipophilic compounds having longer retention times. The use of a buffered aqueous phase is essential for controlling the ionization state of the analyte, which is crucial for distinguishing between LogP and LogD.

Experimental Determination of pKa

Potentiometric titration is a highly accurate and widely used method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Protocol: Potentiometric pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of the 1,5-naphthyridine derivative in a suitable solvent, typically water or a co-solvent system for poorly soluble compounds.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using an automated titrator.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For polyprotic compounds, multiple inflection points may be observed, corresponding to the different pKa values.

Self-Validating System: The accuracy of the potentiometric titration method is inherently validated by the calibration of the pH electrode with standard buffer solutions before and after the experiment. The shape of the titration curve itself also provides a visual confirmation of the quality of the data.

For compounds that possess a chromophore that changes with protonation state, UV-spectrophotometric titration can be a powerful method for pKa determination. This technique involves measuring the absorbance of the compound at a specific wavelength across a range of pH values. The pKa is then determined by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation.

Computational Prediction of LogP and pKa

In silico methods for predicting LogP and pKa are invaluable tools in the early stages of drug discovery, allowing for the rapid screening of large virtual libraries of compounds.[4] These methods can be broadly categorized into two main approaches:

  • Substructure-based methods: These methods, such as the well-known CLogP, calculate the LogP of a molecule by summing the contributions of its individual fragments or atoms. These contributions are derived from experimental data on a large set of known compounds.

  • Property-based methods: These approaches use quantum mechanical calculations or molecular mechanics to compute properties such as solvation energies, from which LogP and pKa can be derived.

While computational methods are powerful, it is crucial to recognize that their accuracy can vary depending on the algorithm used and the novelty of the chemical scaffold being analyzed. Experimental validation of computationally predicted values is always recommended for lead compounds.

Section 3: LogP and pKa Data for 1,5-Naphthyridine Derivatives

CompoundSubstituentsLogPpKaReference
1,5-NaphthyridineUnsubstituted1.3 (Computed)2.91[2][7]
1,5-Naphthyridine-3-methanol-3-CH₂OH0.563 (Predicted)4.41 (Basic), 10.4 (Acidic)[8]

Note: This table is intended to be illustrative. A more comprehensive list would require a systematic review of numerous individual research articles.

A review of the literature indicates that hexadecane/water and 1-octanol/water partition coefficients have been measured for the 1,5-naphthyridine ring, which can be used to derive ΔlogP values for various hydrogen bond acceptors.[9] This suggests that more extensive experimental data exists within proprietary databases of pharmaceutical companies and in specialized research publications.

Section 4: Structure-Property Relationships and Their Implications in Drug Design

The substituents on the 1,5-naphthyridine core have a profound impact on its LogP and pKa values. Understanding these relationships is key to designing derivatives with optimal drug-like properties.

Influence of Substituents on LogP
  • Lipophilic Substituents: The addition of lipophilic groups, such as alkyl chains, aryl rings, or halogens, will generally increase the LogP value. This can enhance membrane permeability but may also lead to decreased aqueous solubility and increased metabolic liability.

  • Hydrophilic Substituents: The introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) groups, will typically decrease the LogP value, improving aqueous solubility but potentially hindering membrane transport.

Influence of Substituents on pKa

The electronic nature of the substituents on the 1,5-naphthyridine ring system significantly influences the basicity of the nitrogen atoms and, consequently, the pKa of the molecule.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl or alkoxy groups donate electron density to the ring system, increasing the basicity of the nitrogen atoms and leading to a higher pKa value.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) withdraw electron density from the ring, making the nitrogen atoms less basic and resulting in a lower pKa value.

The position of the substituent is also critical. A substituent at a position that can directly influence the electron density of a nitrogen atom through resonance or inductive effects will have a more pronounced effect on the pKa.

Diagram: Influence of Substituents on pKa

G subst Substituent edg Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) subst->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) subst->ewg naphthyridine 1,5-Naphthyridine Ring edg->naphthyridine increase Increases edg->increase ewg->naphthyridine decrease Decreases ewg->decrease pka pKa naphthyridine->pka increase->pka decrease->pka

Caption: Relationship between substituent electronic effects and the pKa of 1,5-naphthyridine.

Section 5: Experimental and Computational Workflows

To provide a practical framework for the determination of LogP and pKa for novel 1,5-naphthyridine derivatives, the following workflows are presented.

Diagram: Integrated Workflow for Physicochemical Profiling

G start Novel 1,5-Naphthyridine Derivative comp_pred Computational Prediction (LogP & pKa) start->comp_pred exp_det Experimental Determination start->exp_det data_analysis Data Analysis & Comparison comp_pred->data_analysis logp_exp LogP Measurement (e.g., RP-HPLC) exp_det->logp_exp pka_exp pKa Measurement (e.g., Potentiometric Titration) exp_det->pka_exp logp_exp->data_analysis pka_exp->data_analysis spr Structure-Property Relationship (SPR) Analysis data_analysis->spr drug_design Informed Drug Design & Optimization spr->drug_design

Caption: A streamlined workflow for determining and utilizing LogP and pKa data.

This integrated approach, combining early-stage computational predictions with rigorous experimental validation, provides a robust foundation for understanding and optimizing the physicochemical properties of 1,5-naphthyridine derivatives, ultimately accelerating their development as potential therapeutic agents.

References

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • PubChem. (n.d.). 1,5-Naphthyridine. National Center for Biotechnology Information. [Link]

  • Palacios, F., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2646-2660. [Link]

  • Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • Bergazin, T. D., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 771–802. [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250–257. [Link]

  • Williams, R. (2004). pKa Data Compiled by R. Williams. [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. [Link]

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]

  • Anwair, M. A. S., et al. (2015). ChemInform Abstract: Studies of Physicochemical Properties and Reactivity of Naphthyridine Derivatives: An Overview. ChemInform, 46(6). [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,5-Naphthyridine-3-methanol Properties. CompTox Chemicals Dashboard. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Multi-Step Synthesis of 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Introduction: The Value of the Tetrahydro-1,5-naphthyridine Scaffold The 1,5-naphthyridine core and its reduced derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of the Tetrahydro-1,5-naphthyridine Scaffold

The 1,5-naphthyridine core and its reduced derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of substituents, such as a methoxy group, and the saturation of one of the pyridine rings to form a 1,2,3,4-tetrahydro-1,5-naphthyridine system, can significantly alter the molecule's three-dimensional structure, lipophilicity, and metabolic stability. This makes 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine a valuable building block for library synthesis and the development of novel therapeutic agents.

This document provides a detailed, field-proven guide for the synthesis of 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine starting from the parent heterocycle, 1,5-naphthyridine. The presented strategy is a three-stage process designed for clarity, reproducibility, and scalability. It hinges on a logical sequence of regioselective functionalization followed by selective reduction, a common yet powerful paradigm in modern heterocyclic chemistry.

Strategic Overview: A Three-Stage Synthetic Pathway

A direct, single-step conversion from 1,5-naphthyridine to the target molecule is not feasible due to challenges in achieving the required regioselectivity for both methoxylation and reduction simultaneously. Therefore, a robust, multi-step approach is necessary. Our strategy involves:

  • Chlorination at the 8-position: Introduction of a halogen at the C-8 position to serve as a leaving group. This is achieved via an N-oxidation/chlorination sequence, a classic strategy for activating specific positions in pyridine-like heterocycles.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with a methoxide source to install the desired 8-methoxy group. The inherent electron-deficient nature of the 1,5-naphthyridine ring system facilitates this reaction.[1][2]

  • Selective Catalytic Hydrogenation: Reduction of the unsubstituted pyridine ring to yield the final tetrahydro- product. This step leverages modern catalytic methods that offer high selectivity and yield under manageable conditions.[1][3]

The complete synthetic workflow is illustrated below.

G cluster_0 cluster_1 cluster_2 cluster_3 A 1,5-Naphthyridine B 8-Chloro-1,5-naphthyridine A->B 1) m-CPBA 2) POCl₃ C 8-Methoxy-1,5-naphthyridine B->C NaOMe, MeOH (SNAr) D 8-Methoxy-1,2,3,4-tetrahydro- 1,5-naphthyridine C->D H₂, Pd/C (Hydrogenation)

Caption: Overall synthetic workflow from 1,5-Naphthyridine.

Part 1: Synthesis of the 8-Methoxy-1,5-naphthyridine Intermediate

This section details the functionalization of the aromatic core. The key is the initial, regioselective installation of a chloro group, which then serves as a handle for the crucial SNAr reaction.

Protocol 1.1: Synthesis of 8-Chloro-1,5-naphthyridine

Direct chlorination of 1,5-naphthyridine often leads to a mixture of products with poor regioselectivity. A more controlled approach involves the initial formation of an N-oxide, which activates the C-8 position (para to the nitrogen) for subsequent reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).

Step-by-Step Protocol:

  • N-Oxidation:

    • Dissolve 1,5-naphthyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,5-naphthyridine-N-oxide.

  • Chlorination:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive POCl₃.

    • Place the crude N-oxide in a flask equipped with a reflux condenser.

    • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) and heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a base, such as solid NaHCO₃ or a concentrated NaOH solution, until the pH is ~7-8.

    • Extract the aqueous layer multiple times with ethyl acetate or DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain pure 8-chloro-1,5-naphthyridine.

Protocol 1.2: Methoxylation via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the two ring nitrogens makes the 8-position of 8-chloro-1,5-naphthyridine susceptible to nucleophilic attack.[1][2] This allows for a clean and efficient displacement of the chloride with sodium methoxide.

Step-by-Step Protocol:

  • Prepare a solution of sodium methoxide in methanol. This can be done by carefully adding sodium metal (1.5-2.0 eq) to anhydrous methanol under an inert atmosphere (N₂ or Ar) or by using a commercially available solution.

  • Add 8-chloro-1,5-naphthyridine (1.0 eq) to the methoxide solution.

  • Heat the reaction mixture to reflux (65 °C) and stir for 4-8 hours. The progress should be monitored by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl) or ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 8-methoxy-1,5-naphthyridine, which can be purified further by recrystallization or column chromatography if necessary.

Parameter Value/Condition Rationale
Nucleophile Sodium Methoxide (NaOMe)A strong, unhindered nucleophile ideal for SNAr reactions.[4]
Solvent Anhydrous Methanol (MeOH)Serves as both the solvent and the source for the methoxide ion.
Temperature Reflux (~65 °C)Provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction.[2]
Stoichiometry 1.5 - 2.0 eq NaOMeA slight excess of the nucleophile ensures the complete conversion of the starting material.
Typical Yield 80-95%This reaction is generally high-yielding due to the activated nature of the substrate.[1]

Part 2: Selective Reduction to 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

The final step is the selective reduction of the unsubstituted pyridine ring. Catalytic hydrogenation is the method of choice, offering excellent control and high yields without affecting the methoxy group or the other aromatic ring.

Protocol 2.1: Selective Catalytic Hydrogenation

The choice of catalyst is critical for achieving selective reduction of one pyridine ring in a naphthyridine system. Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for this transformation under moderate hydrogen pressure.[5]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Setup: Parr Shaker or Hydrogenation Vessel B Charge Vessel: - 8-Methoxy-1,5-naphthyridine - Solvent (e.g., MeOH, EtOH) - Pd/C Catalyst C Inerting: Purge vessel with N₂ or Ar B->C Safety First D Hydrogenation: - Pressurize with H₂ (50-100 psi) - Heat (optional, 25-50 °C) - Agitate vigorously C->D Reaction Start E Monitoring & Work-up: - Monitor H₂ uptake - Vent H₂, purge with N₂ - Filter through Celite® - Concentrate filtrate D->E Reaction Completion F Purification: Column Chromatography or Recrystallization E->F Isolation

Sources

Application

Selective Reduction of 8-Methoxy-1,5-Naphthyridine: Protocols for Regioselective Synthesis

Part 1: Strategic Overview & Mechanistic Logic The Regioselectivity Challenge The reduction of 1,5-naphthyridine derivatives presents a classic problem in heterocyclic chemistry: distinguishing between two chemically sim...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Mechanistic Logic

The Regioselectivity Challenge

The reduction of 1,5-naphthyridine derivatives presents a classic problem in heterocyclic chemistry: distinguishing between two chemically similar pyridine rings.[1] In the case of 8-methoxy-1,5-naphthyridine , the symmetry is broken by the methoxy (-OMe) substituent.

  • Electronic Bias: The methoxy group at position 8 acts as a strong electron-donating group (EDG) via resonance (+M effect). This increases the electron density of the pyridine ring to which it is attached (Ring B).

  • Catalytic Preference: Heterogeneous catalytic hydrogenation (e.g., PtO₂, Pd/C) preferentially occurs on the most electron-deficient aromatic system.

  • The Outcome: Consequently, the unsubstituted ring (Ring A, positions 1,2,3,4) is significantly more susceptible to reduction than the electron-rich methoxy-substituted ring.

Target Product: The exclusive reduction product is 8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine . This scaffold preserves the functionalized pyridine moiety, which is critical for downstream medicinal chemistry (e.g., antimalarial or antibacterial pharmacophores).

Reaction Pathway Visualization

The following diagram illustrates the electronic logic and the reaction pathway.

ReactionPathway cluster_logic Regioselectivity Mechanism SM 8-Methoxy-1,5-naphthyridine (Starting Material) Inter Adsorption to Catalyst Surface (Ring A Preference) SM->Inter H2 / PtO2 / AcOH OMe 8-OMe Group (Electron Donor) SM->OMe Deactivates Ring B Prod 8-Methoxy-1,2,3,4-tetrahydro- 1,5-naphthyridine (Target Product) Inter->Prod Selective Saturation RingA Ring A (1,2,3,4) Electron Deficient (Reactive) RingA->Inter Preferential Binding RingB Ring B (5,6,7,8) Electron Rich (Passivated)

Caption: Mechanistic pathway showing the electronic deactivation of Ring B by the methoxy group, directing hydrogenation to Ring A.

Part 2: Experimental Protocols

Protocol A: Catalytic Hydrogenation (The Gold Standard)

This method utilizes Adams' Catalyst (Platinum Oxide) in acidic media. It is the most reliable method for ensuring complete conversion without over-reduction.

Reagents:

  • Substrate: 8-Methoxy-1,5-naphthyridine (1.0 equiv)

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) (10 mol%)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Gas: Hydrogen (

    
    ) (Balloon pressure or 1-3 atm)
    

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation bottle or a heavy-walled round-bottom flask, dissolve 8-methoxy-1,5-naphthyridine (e.g., 1.6 g, 10 mmol) in glacial acetic acid (30 mL).

    • Note: Acetic acid serves to protonate the nitrogen atoms, increasing the electrophilicity of the ring and preventing catalyst poisoning by the basic nitrogens.

  • Catalyst Addition: Carefully add PtO₂ (0.23 g, ~1 mmol).

    • Safety: Do not add dry catalyst to a solvent containing hydrogen or flammable vapors; add to the liquid under inert gas (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas three times. Maintain a pressure of 1–3 atm (standard balloon pressure is often sufficient for small scales; use a Parr shaker at 40 psi for scales >5g).
    
  • Reaction: Stir vigorously at room temperature (20–25 °C).

    • Monitoring: Monitor via TLC (MeOH/DCM 1:9) or LC-MS. The reaction typically completes in 4–12 hours. Look for the disappearance of the aromatic starting material peak.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to remove most of the acetic acid.

    • Neutralization (Critical): Dissolve the residue in water/ice. Basify carefully with 10% NaOH or saturated

      
       to pH > 10.
      
    • Extract with Dichloromethane (

      
      ) (3 x 50 mL).
      
  • Purification: Dry organic layers over

    
    , filter, and concentrate. The product is often pure enough for use, but can be recrystallized from Hexane/EtOAc or purified via flash chromatography if necessary.
    

Expected Yield: 85–95%

Protocol B: Transfer Hydrogenation (The "Green" Alternative)

For labs lacking high-pressure equipment or wishing to avoid


 gas cylinders, transfer hydrogenation using formic acid is a robust alternative.

Reagents:

  • Substrate: 8-Methoxy-1,5-naphthyridine

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 mol%) or commercially available Ru-TsDPEN catalysts.

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).

Step-by-Step Methodology:

  • Setup: In a Schlenk tube under Argon, dissolve the substrate (1.0 equiv) in dry Dichloromethane or Methanol.

  • Catalyst Loading: Add the Ruthenium catalyst (0.5–1.0 mol%).

  • Reagent Addition: Add the Formic Acid/Triethylamine mixture (5.0 equiv of formate).

  • Reaction: Stir at 25–40 °C.

    • Note: This reaction is kinetically slower than direct hydrogenation and may require 12–24 hours.

  • Workup: Quench with water, extract with DCM, and wash with saturated

    
     to remove excess acid.
    

Part 3: Data Analysis & Validation

Comparative Method Analysis
FeatureProtocol A (

/PtO

)
Protocol B (Transfer H)Protocol C (NaBH

)
Regioselectivity Excellent (>98:[2]2)Excellent (>95:5)Poor (Inactive)
Yield High (85-95%)Moderate (70-85%)N/A
Reaction Time Fast (4-8 h)Slow (12-24 h)N/A
Scalability High (kg scale)ModerateLow
Safety Profile Flammable Gas RiskNo Gas CylinderChemical Hydride Risk
Characterization Standards (Self-Validation)

To validate the correct isomer (1,2,3,4-tetrahydro vs 5,6,7,8-tetrahydro), utilize 1H NMR .

  • Diagnostic Signal 1 (The Methoxy): The -OMe peak (singlet, ~3.9 ppm) should remain associated with an aromatic system. If the ring with the OMe is reduced, this peak will shift upfield significantly and the integration will change due to coupling.

  • Diagnostic Signal 2 (The Reduced Ring): Look for two triplets (approx 2.8 ppm and 3.4 ppm) and a multiplet (approx 1.9 ppm) corresponding to the

    
     groups at positions 2, 3, and 4.
    
  • Diagnostic Signal 3 (The NH): A broad singlet around 4.0–5.0 ppm indicates the secondary amine formed at position 1.

Decision Matrix for Protocol Selection

DecisionTree Start Start: 8-Methoxy-1,5-naphthyridine Scale What is the Reaction Scale? Start->Scale Small Small (<100 mg) Scale->Small Large Large (>5 g) Scale->Large Equip Is H2 Cylinder/Parr Available? Small->Equip MethodA Protocol A: PtO2 / H2 / AcOH (Recommended) Large->MethodA Scalability Priority YesH2 Yes Equip->YesH2 NoH2 No Equip->NoH2 YesH2->MethodA MethodB Protocol B: Transfer Hydrogenation Ru-Cat / Formic Acid NoH2->MethodB

Caption: Decision tree for selecting the optimal reduction protocol based on scale and equipment availability.

References

  • Rapoport, H., & Batcho, A. D. (1963). "1,2,3,4-Tetrahydro-1,5-naphthyridine."[1][2][3][4] Journal of Organic Chemistry, 28(7), 1753–1759. (Foundational text on naphthyridine reduction).

  • Zhang, J., et al. (2015).[2] "Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-Disubstituted 1,5-Naphthyridines." Angewandte Chemie International Edition, 54(15), 4622–4625.[2] (Demonstrates regioselectivity in substituted naphthyridines).

  • Kouznetsov, V. V. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(16), 3682. (Comprehensive review of naphthyridine reactivity and reduction protocols).

  • Armarego, W. L. F. (1963). "Quinazolines. Part VI. The Synthesis of 1,5-Naphthyridines." Journal of the Chemical Society, 5030-5036. (Classic reference for physical properties and reduction behavior).

Sources

Method

Application Notes and Protocols for N-Alkylation of 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Introduction and Strategic Overview The 1,5-naphthyridine core and its saturated derivatives, such as 1,2,3,4-tetrahydro-1,5-naphthyridine, represent a class of privileged "drug-like" scaffolds in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The 1,5-naphthyridine core and its saturated derivatives, such as 1,2,3,4-tetrahydro-1,5-naphthyridine, represent a class of privileged "drug-like" scaffolds in modern medicinal chemistry.[1] Their rigid bicyclic structure and the presence of strategically placed nitrogen atoms make them ideal starting points for the development of novel therapeutics. The N-1 position of the tetrahydronaphthyridine ring, a secondary amine, serves as a critical handle for chemical modification.[2] N-alkylation at this site is a fundamental strategy for building molecular diversity, modulating physicochemical properties (e.g., solubility, lipophilicity), and exploring structure-activity relationships (SAR) to optimize biological activity.

This document provides a detailed guide to the N-alkylation of a specific, high-value scaffold: 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for reagent selection, and provide robust, field-tested protocols suitable for researchers in drug discovery and development.

Chemical Principles: Reactivity and Regioselectivity

The substrate, 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine, possesses two distinct nitrogen atoms:

  • N-1: A secondary, sp³-hybridized amine within the saturated ring. This nitrogen bears a lone pair of electrons in an sp³ orbital, making it nucleophilic and basic, analogous to a substituted aniline.

  • N-5: A tertiary, sp²-hybridized nitrogen within the aromatic pyridine ring. Its lone pair is part of the aromatic π-system, rendering it significantly less nucleophilic and basic.

Consequently, electrophilic attack, such as N-alkylation, will occur selectively at the more nucleophilic N-1 position . The electron-donating 8-methoxy group enhances the electron density of the pyridine ring but does not alter this fundamental reactivity profile. All protocols described herein are designed to achieve regioselective alkylation at N-1.

Methodologies for N-1 Alkylation

Two primary, highly reliable methods for the N-alkylation of this scaffold are direct alkylation with alkyl halides and reductive amination. The choice of method depends on the availability of starting materials, the nature of the desired alkyl group, and the scale of the reaction.

Method A: Direct Alkylation with Alkyl Halides

This is the most common and straightforward approach, proceeding via a classical SN2 mechanism where the N-1 amine acts as the nucleophile.[3][4] The success of this reaction is critically dependent on the choice of base and solvent.

Causality Behind Experimental Choices:

  • The Role of the Base: The secondary amine at N-1 is moderately nucleophilic, but its reactivity is dramatically enhanced upon deprotonation to the corresponding amide anion. The choice of base governs the extent and rate of this deprotonation.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the N-1 amine.[5] This drives the reaction to completion efficiently. However, caution is warranted. NaH can also act as a reducing agent, particularly in dimethylformamide (DMF), potentially leading to solvent degradation and byproduct formation.[6] Therefore, tetrahydrofuran (THF) is often a preferred solvent when using NaH.[7] The reaction should be conducted under an inert atmosphere (N₂ or Ar) as NaH reacts violently with water.

    • Potassium Carbonate (K₂CO₃): A milder, safer, and more cost-effective inorganic base.[8] It is not strong enough to fully deprotonate the amine, but it acts as an effective acid scavenger, facilitating the reaction by neutralizing the H-X generated. Reactions with K₂CO₃ typically require higher temperatures and longer reaction times compared to those with NaH.[9]

  • The Role of the Solvent: Polar aprotic solvents such as THF, DMF, and acetonitrile are ideal. They can solvate the cation of the base (Na⁺ or K⁺) without interfering with the nucleophilicity of the amine.

Method B: Reductive Amination

This powerful method forms the C-N bond by reacting the N-1 amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkyl product. This is particularly useful when the desired alkyl halide is unstable, inaccessible, or when introducing complex alkyl groups.

Causality Behind Experimental Choices:

  • The Role of the Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion in the presence of the starting carbonyl compound.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications. It is a mild and selective reducing agent that is tolerant of weakly acidic conditions required for iminium ion formation and does not readily reduce the starting aldehyde or ketone.

    • Sodium Cyanoborohydride (NaCNBH₃): Another effective reagent, but it is highly toxic and requires careful pH control. NaBH(OAc)₃ has largely superseded it in modern synthesis.[10]

  • The Role of the Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive amination. They are non-reactive and effectively solubilize the reactants and intermediates.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride (NaH) and Benzyl Bromide

This protocol details the N-benzylation of the scaffold, a common transformation in medicinal chemistry.

Materials:

  • 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Ice-water bath

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Preparation: Add 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 eq) to a dry round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Add anhydrous THF via syringe to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe to the cooled suspension.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.

  • Work-up: Dilute the mixture with water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-benzylated product.

Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) and Benzyl Bromide

This protocol offers a safer, albeit often slower, alternative to using NaH.

Materials:

  • 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • Benzyl Bromide (1.2 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Heating mantle with temperature control

Procedure:

  • Setup: To a round-bottom flask, add 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 eq), anhydrous K₂CO₃ (3.0 eq), and anhydrous acetonitrile (0.1-0.2 M).

  • Reagent Addition: Add benzyl bromide (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C (reflux for MeCN) and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 8-16 hours).

  • Work-up: After completion, cool the mixture to room temperature and filter off the K₂CO₃.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (3x) to remove any remaining inorganic salts and DMF if used.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: N-Alkylation via Reductive Amination with Benzaldehyde

Materials:

  • 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen/argon inlet (optional, but good practice)

Procedure:

  • Setup: Dissolve 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 eq) and benzaldehyde (1.1 eq) in DCE or DCM (0.1-0.2 M) in a round-bottom flask. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. The reaction is typically exothermic.

  • Reaction: Continue stirring at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Quenching & Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Analysis and Data Presentation

ParameterProtocol 1 (NaH / THF)Protocol 2 (K₂CO₃ / MeCN)Protocol 3 (Reductive Amination)
Primary Reagents Sodium Hydride, Alkyl HalidePotassium Carbonate, Alkyl HalideAldehyde/Ketone, NaBH(OAc)₃
Solvent Anhydrous THFAnhydrous MeCN or DMFDCE or DCM
Temperature 0 °C to Room Temp80 °C (or higher with DMF)Room Temperature
Typical Reaction Time 2 - 4 hours8 - 16 hours4 - 12 hours
Typical Yields High to ExcellentGood to HighGood to High
Pros Fast, high yielding, strong driving force.Safer, easier to handle, inexpensive reagents.Access to diverse R groups, avoids alkyl halides.
Cons / Side Reactions Requires inert atmosphere, NaH is hazardous (flammable, water-reactive), potential for side reactions with certain solvents (e.g., DMF).[6]Slower reaction rates, may not be effective for less reactive alkyl halides.NaBH(OAc)₃ is moisture sensitive, requires stoichiometric use of reagents.

Visualization of Workflow and Chemistry

General N-Alkylation Scheme

Caption: General scheme for direct N-alkylation at the N-1 position.

Experimental Workflow Diagram

Workflow Start 1. Reagent Setup (Substrate, Solvent, Base) Reaction 2. Add Alkylating Agent & Reaction Monitoring (TLC/LCMS) Start->Reaction Workup 3. Quench & Aqueous Work-up (Extraction, Washing) Reaction->Workup Purify 4. Drying & Concentration (Rotovap) Workup->Purify Final 5. Purification (Column Chromatography) Purify->Final Characterize 6. Characterization (NMR, MS, Purity Analysis) Final->Characterize

Caption: Standard experimental workflow for N-alkylation reactions.

References

  • [Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][8]naphthyrin-5(6H)](). Tetrahedron.

  • 1. Molecules.

  • . Tetrahedron.

  • 11. Molecules.

  • 12. The Chemistry of Heterocyclic Compounds.

  • . Wikipedia.

  • 8. ResearchGate.

  • 6. ACS Omega.

  • . PubMed.

  • . ResearchGate.

  • . YouTube.

  • . Green Chemistry.

  • . ResearchGate.

  • . BenchChem.

  • . ResearchGate.

  • . PubMed.

  • . Chemistry Stack Exchange.

  • . Organic Process Research & Development.

  • . Semantic Scholar.

  • . Beilstein Journal of Organic Chemistry.

  • . ResearchGate.

  • . RSC Advances.

Sources

Application

Application Note: Reagents for Synthesizing 8-Substituted 1,2,3,4-Tetrahydro-1,5-Naphthyridines

[1][2] Executive Summary & Strategic Analysis The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., PI3K, mTOR), T...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Analysis

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., PI3K, mTOR), TGF-


 receptor antagonists, and GPCR ligands.[1] While the 1,5-naphthyridine core is centrosymmetric, the introduction of saturation at the 1,2,3,4-positions breaks this symmetry, creating distinct electronic environments for the "aliphatic" (N1) and "aromatic" (N5) nitrogens.[1]

Crucial Regiochemistry & Numbering: Before selecting reagents, one must define the "8-position" accurately to avoid structural ambiguity.

  • Ring A (Saturated): Contains N1, C2, C3, C4.[1]

  • Ring B (Aromatic): Contains N5, C6, C7, C8.[1]

  • The 8-Position: This is the carbon on the aromatic ring, para to the bridgehead nitrogen (N1) and gamma to the aromatic nitrogen (N5).[1] However, in many synthetic precursors (like 3-aminopyridine), this corresponds to the C4-position of the starting pyridine.[1]

This guide details two primary workflows:

  • De Novo Synthesis: Constructing the scaffold from 4-substituted-3-aminopyridines (High fidelity, best for installing stable groups like -CH3, -CF3, -Cl).[1]

  • Late-Stage Functionalization: Selective reduction of 8-substituted-1,5-naphthyridines (Best for installing sensitive functionalities).

Retrosynthetic Logic & Pathway Visualization[2]

The following diagram outlines the decision tree for selecting the correct synthetic route based on the desired 8-substituent (


).

Retrosynthesis Target Target: 8-Substituted 1,2,3,4-Tetrahydro-1,5-Naphthyridine RouteA Route A: Reduction of Pre-functionalized Core Target->RouteA If R8 is Halogen/Aryl RouteB Route B: De Novo Cyclization (Modified Skraup/Friedländer) Target->RouteB If R8 is Alkyl/CF3 PrecursorA Precursor: 8-Substituted 1,5-Naphthyridine RouteA->PrecursorA PrecursorB Start: 4-Substituted 3-Aminopyridine RouteB->PrecursorB ReagentA Reagents: H2/PtO2 or NaBH3CN (Selective Reduction) PrecursorA->ReagentA ReagentB Reagents: Glycerol/I2 or Enol Ethers/Lewis Acid PrecursorB->ReagentB

Figure 1: Retrosynthetic decision tree. Route A is preferred for halogens (using mild hydride reduction to avoid dehalogenation).[1] Route B is preferred for alkyl groups.[1]

Critical Reagents & Selection Criteria

A. Reducing Agents (The "Selectivity" Challenge)

Reducing 1,5-naphthyridine to the tetrahydro form requires distinguishing between two identical rings (in the unsubstituted parent) or selectively reducing the ring without the substituent (in 8-substituted derivatives).[1]

ReagentConditionsSelectivity ProfileApplication Note

/

(Adams Catalyst)
AcOH, 1-3 atm, RTHigh. Rapidly reduces one ring.[1]Standard method.[1] Can cause dehalogenation (loss of Cl/Br at C8).[1]

/ AcOH
RT to 50°CMedium-High. Hydride transfer mechanism.[1]Best for Halogenated Precursors. Preserves Ar-Cl/Ar-Br bonds better than catalytic hydrogenation.

/ Pd/C
MeOH/HClLow. Often leads to over-reduction to decahydro-naphthyridine.[1]Use only if full saturation is desired or with careful monitoring.
Pyridine-Borane (

)
HCl/MeOHHigh. Controlled reduction.[1]Excellent alternative to cyanoborohydride (less toxic).[1]
B. Cyclization Reagents (The "Construction" Phase)

For Route B, the quality of the 1,5-naphthyridine core depends on the cyclization method.[1]

Reagent SystemReaction TypeTarget Outcome
Glycerol /

/

Skraup ReactionRobust synthesis of the core. Harsh conditions (140°C+).[1]
Methacrolein /

Doebner-MillerInstalls substituents at C2/C3 while forming the ring.[1]
Ethyl ethoxymethylenemalonate Gould-JacobsForms 4-hydroxy-1,5-naphthyridines (can be converted to 4-Cl).

Detailed Protocols

Protocol A: Synthesis via Selective Reduction (Preserving C8-Halogens)

Target: 8-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine (Key intermediate for Buchwald couplings).[1]

Step 1: Synthesis of 8-Bromo-1,5-naphthyridine Note: Due to symmetry, 4-bromo-1,5-naphthyridine is identical to 8-bromo-1,5-naphthyridine.

  • Starting Material: 1,5-Naphthyridin-4-ol.[1]

  • Reagent: Phosphorus oxybromide (

    
    ) or 
    
    
    
    in DMF.
  • Procedure:

    • Suspend 1,5-naphthyridin-4-ol (1.0 equiv) in DMF (0.5 M).

    • Slowly add

      
       (1.5 equiv) at 0°C.[1]
      
    • Heat to 80°C for 4 hours.

    • Quench with ice water; neutralize with

      
      .[1] Extract with DCM.[1]
      
    • Yield expectation: 70-85%.[1]

Step 2: Selective Reduction Critical: Avoid catalytic hydrogenation (


) to prevent debromination.[1]
  • Reagents: Sodium Cyanoborohydride (

    
    ), Glacial Acetic Acid.[1]
    
  • Procedure:

    • Dissolve 8-bromo-1,5-naphthyridine (1.0 equiv) in Glacial Acetic Acid (0.2 M).

    • Add

      
       (4.0 equiv) portion-wise over 30 minutes at 15°C (exothermic).
      
    • Stir at Room Temperature (RT) for 12 hours. Monitor by LCMS.[1]

    • Workup: Concentrate AcOH under reduced pressure.[1] Dilute with water, basify to pH 9 with NaOH (keep cold). Extract with EtOAc.[1][2]

    • Purification: Flash chromatography (DCM/MeOH).[1] The secondary amine (N1) is polar.[1]

    • Result: 8-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine.[1]

Protocol B: De Novo Synthesis via Modified Skraup (For C8-Alkyls)

Target: 8-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine.[1]

Step 1: Cyclization

  • Starting Material: 3-Amino-4-methylpyridine . (The methyl at C4 of pyridine becomes C8 of naphthyridine).[1]

  • Reagents: Glycerol, Iodine (catalyst),

    
    .[1]
    
  • Procedure:

    • Mix 3-amino-4-methylpyridine (1 equiv), glycerol (3 equiv), and

      
       (0.05 equiv).[1]
      
    • Add conc.

      
       dropwise (caution: violent exotherm).
      
    • Heat to 140°C for 4 hours.

    • Workup: Basify, steam distillation or extraction.[1]

    • Product: 8-Methyl-1,5-naphthyridine.

Step 2: Hydrogenation

  • Reagents:

    
     (Adams Catalyst), 
    
    
    
    (balloon), Acetic Acid.
  • Procedure:

    • Dissolve 8-methyl-1,5-naphthyridine in AcOH.

    • Add 5 mol%

      
      .[1]
      
    • Stir under

      
       atmosphere (1 atm) for 6-12 hours.
      
    • Note: The unhindered ring (containing the methyl?[1] No, the methyl is on the aromatic ring).[1]

    • Selectivity Mechanism:[3] The ring containing the electron-donating methyl group (C8) is more electron-rich and thus harder to reduce than the unsubstituted ring.[1] Therefore, reduction occurs selectively at the unsubstituted ring (becoming 1,2,3,4), leaving the 8-methyl aromatic ring intact.[1]

    • Result: 8-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine.[1]

Functionalization Workflow (Buchwald-Hartwig)

Once the 8-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is synthesized (via Protocol A), it serves as a master key for library generation.[1]

Buchwald Start 8-Bromo-Tetrahydro-1,5-Naphthyridine Reagents Pd2(dba)3 / XPhos NaOtBu / Toluene / 100°C Start->Reagents Product 8-Amino-Tetrahydro-1,5-Naphthyridine (Kinase Inhibitor Core) Reagents->Product

Figure 2: C-N Coupling workflow.[4][5] Note: The secondary amine at N1 may require protection (e.g., Boc) before performing Buchwald coupling at C8 to prevent catalyst poisoning or side reactions, although bulky ligands (XPhos) often tolerate free secondary amines.[1]

Troubleshooting & Optimization

  • Regioisomer Contamination (Skraup):

    • Issue: Reaction of 3-aminopyridine often yields a mixture of 1,5-naphthyridine and 1,7-naphthyridine.[1]

    • Solution: Use 3-amino-4-substituted pyridines . The substituent at C4 blocks cyclization at that position, forcing cyclization to C2, exclusively yielding the 1,5-isomer.[1]

  • Over-Reduction:

    • Issue: Formation of decahydro-1,5-naphthyridine.[6][1]

    • Solution: Stop the reaction at 3-4 equivalents of

      
       uptake.[1] Use 
      
      
      
      in acidic media instead of catalytic hydrogenation.[1]
  • Purification of Tetrahydro-derivatives:

    • These compounds are prone to oxidation (re-aromatization) in air over time.[1] Store under Argon/Nitrogen.[1]

    • During chromatography, add 1% Triethylamine to the eluent to prevent streaking of the secondary amine on silica.[1]

References

  • Litvinov, V. P. (2004).[1] Advances in the chemistry of 1,5-naphthyridines. Russian Chemical Reviews. Link (Authoritative review on core synthesis).

  • Kourav, S., et al. (2020).[1] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Link (Review of recent reduction and functionalization methods).

  • Nam, N. H., et al. (2025).[1] Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. Link (Protocol for 1,5-naphthyridine functionalization).[1]

  • Minisci, F., et al. (1971).[1] Nucleophilic character of alkyl radicals: substitution of heteroaromatic bases. Tetrahedron. (Foundational text for Minisci-type late-stage functionalization).

Sources

Method

Functionalization of the secondary amine in tetrahydro-1,5-naphthyridines

Application Note: Strategic Functionalization of 1,2,3,4-Tetrahydro-1,5-naphthyridine Scaffolds Introduction: The Scaffold & The Challenge The 1,2,3,4-tetrahydro-1,5-naphthyridine system is a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1,2,3,4-Tetrahydro-1,5-naphthyridine Scaffolds

Introduction: The Scaffold & The Challenge

The 1,2,3,4-tetrahydro-1,5-naphthyridine system is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for tetrahydroisoquinolines. It is increasingly utilized in the development of BET bromodomain inhibitors, kinase inhibitors, and GPCR ligands.

However, this scaffold presents a unique "Tale of Two Nitrogens":

  • N1 (Secondary Amine): The aliphatic,

    
    -hybridized center. It is the primary nucleophile and the target for diversification.
    
  • N5 (Pyridine Nitrogen): The aromatic,

    
    -hybridized center. While less nucleophilic, it acts as a Lewis base that can poison transition metal catalysts (e.g., Palladium) or interfere with acid-sensitive transformations.
    

The Core Objective: This guide details protocols to selectively functionalize the N1 position while mitigating interference from N5, ensuring high yields and reproducibility in library synthesis and lead optimization.

Strategic Considerations: Chemoselectivity & pKa

Successful functionalization relies on exploiting the electronic distinctiveness of the two nitrogen atoms.

  • Basicity/Nucleophilicity Gradient:

    • N1 (Target):

      
       (Aliphatic amine-like). High nucleophilicity.
      
    • N5 (Bystander):

      
       (Pyridine-like). Low nucleophilicity, moderate Lewis basicity.
      
  • Implication: Under neutral or basic conditions, N1 is the exclusive nucleophile. Protecting N5 is rarely necessary for standard alkylations or acylations. However, in Palladium-catalyzed cross-couplings, N5 can coordinate to the metal center, necessitating specific ligand choices to maintain catalytic turnover.

Visualizing the Reactivity Landscape

ReactivityLandscape Scaffold 1,2,3,4-Tetrahydro- 1,5-naphthyridine N1 N1 (sp3) Nucleophilic Site Scaffold->N1 Primary Reactivity N5 N5 (sp2) Lewis Basic Site Scaffold->N5 Secondary Property RedAm Reductive Amination (STAB/DCE) N1->RedAm Buchwald Buchwald-Hartwig (Pd-Catalysis) N1->Buchwald Acyl Acylation/Sulfonylation (Acid Chlorides) N1->Acyl Interference Catalyst Poisoning (Pd Coordination) N5->Interference Risk Factor Interference->Buchwald Requires Bulky Ligands

Figure 1: Chemoselectivity profile of the scaffold. N1 drives functionalization, while N5 poses a coordination risk in metal-catalyzed reactions.

Protocol 1: Reductive Amination (The "Workhorse" Method)

This is the most robust method for introducing alkyl groups. It avoids the over-alkylation issues common with direct alkyl halide displacement.[1]

Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1] Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (


) due to lower toxicity and better compatibility with chlorinated solvents, which solubilize the naphthyridine scaffold effectively.
Step-by-Step Protocol:
  • Preparation: In a dry vial, dissolve 1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 equiv) and the Aldehyde/Ketone (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Acidification: Add Acetic Acid (AcOH) (1.0 - 2.0 equiv).

    • Why? The N5 pyridine ring makes the solution slightly basic. AcOH buffers the pH to ~5-6, facilitating iminium ion formation without protonating N1 so strongly that it kills nucleophilicity.

  • Mixing: Stir at Room Temperature (RT) for 30 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for disappearance of SM mass).

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Flash chromatography. Note: These products are polar. Use a gradient of DCM:MeOH (95:5 to 90:10) with 1%

    
     additive to prevent streaking.
    

Data Summary: Reducing Agent Comparison

ReagentSolventpH ControlProsCons
STAB DCE or DCMAcOH (Required)Mild, selective, non-toxic byproductSlower with sterically hindered ketones
NaCNBH3 MeOHAcOH (Critical)Faster kineticsToxic cyanide waste; MeOH may not dissolve lipophilic analogs
NaBH4 MeOHNoneVery fastPoor chemoselectivity (reduces aldehydes/ketones directly)

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Direct


 only works if the aryl partner is electron-deficient (e.g., 4-fluoronitrobenzene). For unactivated aryl halides, Buchwald-Hartwig coupling is required.

The Challenge: The N5 pyridine nitrogen can bind to Pd(II) species, arresting the catalytic cycle. The Solution: Use bulky, electron-rich phosphine ligands (Buchwald Ligands) that sterically crowd the metal center, preventing N5 coordination while facilitating the reductive elimination step.

Optimized Workflow (Decision Tree)

BuchwaldWorkflow Start Substrate: Aryl Halide CheckType Is the Aryl Halide Electron-Poor? Start->CheckType SNAr Protocol A: SNAr (No Metal) CheckType->SNAr Yes (e.g., 2-Cl-Pyridine) Metal Protocol B: Pd-Catalysis CheckType->Metal No (e.g., Bromobenzene) LigandSelect Ligand Selection Metal->LigandSelect Unhindered Unhindered Aryl Bromide Use: XantPhos or BINAP LigandSelect->Unhindered Standard Hindered Hindered/Chloride Use: RuPhos or BrettPhos LigandSelect->Hindered Difficult

Figure 2: Decision matrix for N-arylation strategies.

Standard Protocol (Aryl Bromides):
  • Vessel: Use a sealable microwave vial or Schlenk tube.

  • Loading: Add Aryl Bromide (1.0 equiv), Tetrahydro-1,5-naphthyridine (1.2 equiv), and

    
      (2.0 equiv).
    
  • Catalyst System: Add

    
      (2 mol%) and BINAP  or XantPhos  (4 mol%).
    
    • Note: Pre-stirring the catalyst and ligand in a small amount of solvent for 5 mins is beneficial.

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.15 M).

  • Degassing: Sparge with Nitrogen/Argon for 5 minutes (Critical: Oxygen kills the active catalyst).

  • Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 12 hours.

  • Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify.

Advanced Protocol (Aryl Chlorides / Hindered Systems):
  • Catalyst: Pd(OAc)2 (2 mol%) or G3-Precatalysts .

  • Ligand: BrettPhos or RuPhos (4 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) is stronger and often provides faster conversion, but ensure your substrate has no base-sensitive groups (esters, etc.).

Protocol 3: Acylation & Sulfonylation

These reactions are straightforward but require base selection to scavenge the HCl byproduct without reacting with the acylating agent.

  • Reagents: Acid Chlorides (

    
    ), Sulfonyl Chlorides (
    
    
    
    ), or Isocyanates (
    
    
    ).
  • Base: Triethylamine (

    
    )  or DIPEA  (3.0 equiv).
    
  • Solvent: DCM or THF (

    
    ).
    
  • Tip: If using highly reactive acid chlorides, adding a catalytic amount of DMAP (0.1 equiv) can accelerate the reaction, but usually, the nucleophilicity of N1 is sufficient.

References

  • Snyder, J. K., et al. (2007). "1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development." Tetrahedron, 63(25), 5649-5655.[3]

  • Fuertes, M., et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(14), 3252.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

  • BenchChem. "Application Notes: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 8-Methoxy-1,5-Naphthyridine Reduction

Executive Summary & Mechanistic Insight The reduction of 8-methoxy-1,5-naphthyridine is a non-trivial transformation due to the electronic duality of the naphthyridine core. Unlike simple quinolines, this substrate conta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The reduction of 8-methoxy-1,5-naphthyridine is a non-trivial transformation due to the electronic duality of the naphthyridine core. Unlike simple quinolines, this substrate contains two competing pyridine rings.

The primary challenge in improving yield lies in controlling regioselectivity and chemoselectivity :

  • Regioselectivity: The goal is typically the reduction of the electron-deficient unsubstituted ring to yield 1,2,3,4-tetrahydro-8-methoxy-1,5-naphthyridine . The ring bearing the methoxy group is more electron-rich (via resonance) and resistant to hydrogenation under standard conditions.

  • Chemoselectivity: Preventing the hydrogenolysis of the C8-methoxy group (demethoxylation) while ensuring complete reduction of the target ring.

  • Catalyst Poisoning: The basic nitrogen atoms (N1 and N5) can bind strongly to the catalyst surface, inhibiting turnover.

Critical Decision Matrix: Catalyst & Conditions

Do not default to Palladium on Carbon (Pd/C) without analyzing your specific failure mode.[1] Use this matrix to select the correct system.

CatalystSelection Start Start: Yield Issue Problem1 Problem: Low Conversion (Stalled Reaction) Start->Problem1 Problem2 Problem: Demethoxylation (Loss of -OMe) Start->Problem2 Problem3 Problem: Over-reduction (Decahydro product) Start->Problem3 Sol1 Switch to PtO2 (Adams' Cat) in Acetic Acid Problem1->Sol1 Activates Pyridine Ring Sol2 Switch to 5% Pt/C (Sulfided) or Lower Pressure/Temp Problem2->Sol2 Reduces C-O Cleavage Sol3 Strict Stoichiometry Control or Poisoned Catalyst Problem3->Sol3 Kinetic Control

Caption: Decision tree for selecting the optimal catalytic system based on observed impurity profiles.

Standard Protocol (High Yield Baseline)
  • Catalyst: Platinum(IV) Oxide (PtO₂, Adams' Catalyst) - 5-10 mol%.

  • Solvent: Glacial Acetic Acid (AcOH) or AcOH/MeOH (1:4).

  • Pressure: 30–50 psi H₂.

  • Temperature: RT to 50°C.

  • Mechanism: In acidic media, the naphthyridine nitrogens are protonated. This destabilizes the aromatic system, significantly accelerating hydrogenation of the unsubstituted ring while protecting the methoxy ring from over-reduction due to electronic repulsion.

Troubleshooting Guide (FAQ Format)

Q1: My reaction stalls at 40% conversion. Adding more Pd/C doesn't help. Why?

Diagnosis: Catalyst Poisoning & Electronic Deactivation. The basic nitrogens of the starting material and the secondary amine product coordinate to the Pd surface, blocking active sites. Furthermore, the neutral molecule is electron-rich and reacts sluggishly.

Solution:

  • Protonate the Substrate: Run the reaction in Glacial Acetic Acid or add 1-2 equivalents of HCl/MeOH. Protonation makes the ring electron-deficient and more susceptible to hydride transfer.

  • Switch to PtO₂: Platinum is more resistant to nitrogen poisoning in acidic media than Palladium.

Q2: I am seeing significant amounts of "des-methoxy" product (1,2,3,4-tetrahydro-1,5-naphthyridine).

Diagnosis: Hydrogenolysis. Palladium is excellent at cleaving benzylic-type C-O bonds. While an aryl methyl ether is usually stable, the electron-deficient nature of the naphthyridine ring can activate the C-OMe bond for cleavage, especially at higher temperatures.

Solution:

  • Change Metal: Switch from Pd/C to Pt/C or Rh/Al₂O₃ . Rhodium is excellent for ring reduction without C-heteroatom cleavage.

  • Lower Temperature: Ensure the reaction is running at <30°C.

  • Avoid Strong Mineral Acids: If using Pd, switch from HCl to Acetic Acid, which is milder.

Q3: The reaction works, but my isolated yield is <20%. Where is my product?

Diagnosis: Aqueous Solubility (The "Invisible" Product). The product, 1,2,3,4-tetrahydro-8-methoxy-1,5-naphthyridine, is a secondary amine. In the acidic reaction media (AcOH), it exists as a highly water-soluble acetate salt. Standard ethyl acetate/water extractions often leave the product in the aqueous layer.

Solution: The "Salting-Out" Workup

  • Evaporate the reaction solvent (AcOH) completely (azeotrope with toluene if necessary).

  • Dissolve residue in minimal water.

  • Basify: Adjust pH to >12 using 50% NaOH or sat. K₂CO₃.

  • Extract: Use DCM (Dichloromethane) or CHCl₃/Isopropanol (3:1) . Do not use Ethyl Acetate (poor solubility for this polar amine).

  • Saturate: Add solid NaCl to the aqueous layer to force the organic product out ("salting out").

Comparative Data: Catalyst Performance

Catalyst SystemSolventConv.[1][2][3][4] (%)Selectivity (Tetrahydro)Risk Factor
10% Pd/C MeOH30-50%HighStalls; Catalyst poisoning.
10% Pd/C AcOH95%LowDemethoxylation risk.
PtO₂ (Adams') AcOH >98% High Recommended Standard.
Raney Ni EtOH80%ModerateMessy workup; requires high pressure (>500 psi).
Rh/Al₂O₃ MeOH/HCl90%Very HighExpensive; best for preventing side-reactions.

Advanced Workflow: Isolation & Purification

This workflow ensures maximum recovery of the secondary amine product.

WorkupProtocol Step1 Crude Reaction Mixture (AcOH + PtO2) Step2 Celite Filtration (Remove Catalyst) Step1->Step2 Step3 Concentrate (Remove AcOH) Step2->Step3 Step4 Basify (pH > 12) (NaOH/H2O) Step3->Step4 Step5 Extract x3 (DCM or CHCl3/IPA) Step4->Step5 Step6 Dry & Concentrate (Product) Step5->Step6

Caption: Optimized workup protocol to prevent loss of water-soluble amine product.

References

  • Litvinas, N. D., et al. (2009). "Synthesis and SAR of 1,5-naphthyridine derivatives as p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(24), 6991-6995. Link

  • Gribble, G. W. (2006). "Reduction of Nitrogen Heterocycles containing the Pyridine Moiety."[5] Comprehensive Organic Synthesis. Link

  • Zhang, J., et al. (2015).[6] "Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-Disubstituted 1,5-Naphthyridines." Angewandte Chemie International Edition, 54(15), 4622-4625.[6] Link

  • BenchChem Technical Library. (2025). "Synthesis of 4-Methoxy-1,5-naphthyridine: An In-depth Technical Guide." Link

Sources

Optimization

Technical Support Center: Preventing Oxidation of 1,2,3,4-Tetrahydro-1,5-Naphthyridine Derivatives

Welcome to the technical support center for handling 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionabl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on preventing the oxidative degradation of these valuable compounds. By understanding the underlying mechanisms and implementing the robust protocols outlined here, you can ensure the integrity and stability of your derivatives throughout your experimental workflows.

Understanding the Challenge: The Inherent Instability of the Tetrahydronaphthyridine Core

The 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous bioactive compounds.[1][2][3] However, the partially saturated pyridine ring within this structure renders it susceptible to oxidation. This process, known as oxidative aromatization, converts the tetrahydro-1,5-naphthyridine into its aromatic 1,5-naphthyridine counterpart.[4][5][6] This transformation is not merely a structural change; it can lead to a partial or complete loss of the desired biological activity, compromising experimental results and the therapeutic potential of the developed compounds.

Several factors can accelerate this degradation, including exposure to atmospheric oxygen, light, elevated temperatures, and the presence of residual metal catalysts from synthesis.[5][7] Therefore, a proactive and multi-faceted approach is essential to preserve the integrity of these sensitive molecules.

Visualizing the Oxidation Pathway

The following diagram illustrates the fundamental oxidative conversion that this guide aims to prevent.

OxidationPathway cluster_0 Core Reaction cluster_1 Contributing Factors Tetrahydro_Derivative 1,2,3,4-Tetrahydro- 1,5-Naphthyridine Derivative Aromatic_Product Aromatic 1,5-Naphthyridine (Oxidized Product) Tetrahydro_Derivative->Aromatic_Product Oxidation (Loss of H2) Oxygen Atmospheric O2 Oxygen->Tetrahydro_Derivative Light Light (UV/Visible) Light->Tetrahydro_Derivative Heat Elevated Temperature Heat->Tetrahydro_Derivative Catalysts Residual Metals Catalysts->Tetrahydro_Derivative

Caption: The oxidative aromatization of the tetrahydronaphthyridine core.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, purification, and storage of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives.

Q1: My purified compound shows signs of degradation (e.g., color change, new spots on TLC/LC-MS) shortly after isolation. What's happening and how can I prevent it?

A1: Immediate post-purification degradation is a classic sign of oxidation due to atmospheric exposure. The purification process itself, especially chromatography, can expose the compound to a large surface area and ambient air, accelerating oxidation.

Root Cause Analysis & Prevention Workflow:

PostPurificationWorkflow Start Purified Compound Shows Degradation Inert_Atmosphere Work under Inert Gas (N2 or Ar) Start->Inert_Atmosphere Immediate Action Degassed_Solvents Use Degassed Solvents Inert_Atmosphere->Degassed_Solvents Antioxidant Add Antioxidant to Solvents (e.g., BHT) Degassed_Solvents->Antioxidant Optional but Recommended Rapid_Concentration Concentrate Fractions Rapidly Post-Collection Antioxidant->Rapid_Concentration Inert_Storage Store Final Product Under Inert Gas Rapid_Concentration->Inert_Storage

Caption: Workflow to prevent post-purification oxidation.

Detailed Protocols:

  • Inert Atmosphere Techniques: During workup and purification, handle all solutions under a blanket of inert gas like nitrogen or argon.[8] This minimizes contact with atmospheric oxygen.

  • Solvent Degassing: Oxygen dissolved in solvents is a primary oxidant.

    • Protocol: Sparging with Inert Gas

      • Insert a long needle or glass pipette into your solvent container, ensuring the tip is below the liquid surface.

      • Bubble a gentle stream of nitrogen or argon through the solvent for 15-30 minutes.

      • Maintain a positive pressure of the inert gas over the solvent headspace after degassing.

  • Use of Antioxidants: For particularly sensitive derivatives, adding a radical scavenger to chromatography solvents can be beneficial.

    • Recommendation: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for this purpose.

AntioxidantTypical Concentration (in solvent)Notes
BHT0.001 - 0.01% (w/v)Can often be removed during final concentration under vacuum.
Q2: I observe significant product degradation during my reaction workup, especially during aqueous extraction steps. How can I mitigate this?

A2: Aqueous workups can introduce dissolved oxygen and potentially reactive species. The change in pH during extractions can also influence the stability of your compound.

Solutions:

  • Degassed Water: Use deionized water that has been thoroughly degassed by sparging with nitrogen or argon before use in extractions.

  • Minimize Exposure Time: Perform aqueous washes and extractions as quickly as possible. Avoid letting biphasic mixtures stir for extended periods.

  • Antioxidant Addition: Consider adding a small amount of a water-soluble antioxidant, like sodium ascorbate, to the aqueous phase if your compound's stability is extremely poor.

Q3: My stored samples degrade over time, even when kept in a vial in the freezer. What are the best long-term storage practices?

A3: Long-term stability requires stringent control over environmental factors, including air, light, and temperature. [9] Simply placing a vial in a freezer is often insufficient for highly sensitive compounds.

Best Practices for Long-Term Storage:

  • Inert Atmosphere is Critical: After drying the purified compound, place it in a vial, flush the headspace thoroughly with nitrogen or argon, and then seal it tightly.[7] For maximum protection, use vials with PTFE-lined caps.

  • Light Protection: Store samples in amber vials to protect them from light, which can catalyze oxidation.[7][10] For extra precaution, wrap the vial in aluminum foil.

  • Consistent Cold Storage: Store the sealed, protected vial in a freezer, preferably at -20°C or lower.[9] Avoid repeated freeze-thaw cycles, which can introduce moisture and air. Many active pharmaceutical ingredients (APIs) require cold storage to maintain their integrity.[8][9]

Storage ConditionRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen.[7][8]
Container Tightly Sealed Amber VialProtects from light and moisture ingress.[7][10]
Temperature ≤ -20°C (Freezer)Slows down degradation kinetics.[9]

Frequently Asked Questions (FAQs)

Q: Can residual palladium from a cross-coupling reaction contribute to oxidation?

A: Yes, absolutely. Residual transition metals, particularly palladium, can be catalytically active and promote aerobic oxidation. It is crucial to ensure the complete removal of metal catalysts during purification. Techniques like silica gel chromatography, treatment with metal scavengers, or recrystallization are effective methods.

Q: Are there any specific classes of antioxidants that are recommended for these derivatives?

A: Phenolic antioxidants like BHT (Butylated hydroxytoluene) and Vitamin E (α-tocopherol) are excellent radical scavengers and are often used to stabilize organic compounds. The choice depends on the solubility and compatibility with your specific derivative and solvent system. A variety of heterocyclic compounds themselves have been investigated for their antioxidant properties.[11][12][13][14][15]

Q: My synthesis involves a final heating step. Could this be causing oxidation before I even get to purification?

A: High temperatures can certainly promote oxidative aromatization, especially if there are trace amounts of air present.[5] If a final heating step is necessary (e.g., for cyclization or deprotection), it is imperative to conduct it under a strictly inert atmosphere.

Q: How does humidity affect the stability of my compounds?

A: Humidity can be detrimental. Moisture can be absorbed by the compound, potentially facilitating oxidative pathways.[10][16] Always handle and store these derivatives in a dry environment. Using a glove box or a desiccator for handling and storage is highly recommended.[7]

References
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Menéndez, J. C., et al. (n.d.). Oxidative aromatization of 1,2,3,4-tetrahydro-1,5-naphthyridine 2d with... ResearchGate. Retrieved from [Link]

  • Air Liquide. (n.d.). Production & preservation of drugs. Retrieved from [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Sałat, K., et al. (n.d.). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. PubMed. Retrieved from [Link]

  • Bry-Air. (n.d.). Quality Air For The Pharmaceutical Industry. Retrieved from [Link]

  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Semantic Scholar. Retrieved from [Link]

  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • ResearchGate. (2025, August 7). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles. Retrieved from [Link]

  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Retrieved from [Link]

  • PapersFlow. (n.d.). Antioxidant Activity of Heterocyclic Compounds: Research Guide & Papers. Retrieved from [Link]

  • Al-Tel, T. H. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(21), 6617. [Link]

  • ResearchGate. (2019, July 31). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • Menéndez, J. C., et al. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 26(11), 3267. [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the oxidation of N‐heterocycles. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds. Retrieved from [Link]

  • Wendlandt, A. E., & Stahl, S. S. (2014). Bioinspired aerobic oxidation of secondary amines and nitrogen heterocycles with a bifunctional quinone catalyst. Journal of the American Chemical Society, 136(1), 506–512. [Link]

  • Bentham Science. (n.d.). Antioxidant Evaluation of Heterocyclic Compounds by Cytokinesis-Block Micronucleus Assay. Retrieved from [Link]

  • Thatcher, S. R., et al. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]

  • Snyder, J. K., et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: exploration of suitable chemistry for library development. Tetrahedron, 63(25), 5649–5655. [Link]

  • ResearchGate. (n.d.). Oxidation of tetrahydro-1,5-naphthyridines to 1,5-naphthyridines. Retrieved from [Link]

  • Brown, D. J. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc.
  • PubMed. (n.d.). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Role of NHC Ligands in Oxidation Catalysis. Retrieved from [Link]

  • MDPI. (2022, January 9). Supported Metal Catalysts for the Synthesis of N-Heterocycles. Retrieved from [Link]

  • Snyder, J. K., et al. (2007). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. PubMed. Retrieved from [Link]

  • Amengual-Rigo, P., et al. (2022). Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Nature Chemistry, 14(10), 1144–1151. [Link]

  • RSC Publishing. (n.d.). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]

Sources

Troubleshooting

Advanced Technical Guide: Optimizing Methoxy-Naphthyridine Hydrogenation

Executive Summary Hydrogenating methoxy-substituted naphthyridines presents a classic "Selectivity Triad" challenge in heterocyclic chemistry: Regioselectivity: Which pyridine ring reduces? (1,2,3,4- vs 5,6,7,8-tetrahydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrogenating methoxy-substituted naphthyridines presents a classic "Selectivity Triad" challenge in heterocyclic chemistry:

  • Regioselectivity: Which pyridine ring reduces? (1,2,3,4- vs 5,6,7,8-tetrahydro).[1][2]

  • Chemoselectivity: How to saturate the ring without cleaving the methoxy group (hydrogenolysis)?

  • Activity: Overcoming the high resonance stability of the bicyclic aromatic system.

This guide moves beyond standard textbook protocols, offering field-tested strategies to navigate these competing demands.

Part 1: The Catalyst & Solvent Decision Matrix

The choice of catalyst is not merely about activity; it is the primary control lever for preserving the methoxy group.

Critical Mechanistic Insight: The Adsorption Mode
  • Palladium (Pd): Favors "flat" adsorption. In acidic media, it aggressively promotes hydrogenolysis of benzylic-type C-O bonds (like methoxy groups on electron-deficient rings).

  • Platinum (Pt): Highly active for ring saturation (especially as PtO₂ in AcOH), but often too aggressive, leading to "over-reduction" or demethoxylation.

  • Rhodium (Rh): The "Gold Standard" for methoxy preservation. It saturates aromatic rings under mild conditions with minimal tendency for C-O bond cleavage.

Decision Logic Visualization

G Start Substrate: Methoxy-Naphthyridine Goal Goal: Ring Saturation? Start->Goal Condition1 Is Methoxy Labile? (e.g., para to Nitrogen) Goal->Condition1 PathA High Risk of Demethoxylation Condition1->PathA Yes PathB Low Risk / Standard Condition1->PathB No Soln1 Protocol A: Rh/C or Rh2O3 Solvent: MeOH or TFE Pressure: 5-10 bar PathA->Soln1 Recommended Soln3 Protocol C: PtO2 (Adams) Solvent: AcOH (Risk!) PathA->Soln3 Avoid Soln2 Protocol B: Pd/C (Unacidified) Solvent: EtOAc or EtOH Temp: <40°C PathB->Soln2 First Pass

Figure 1: Strategic decision tree for catalyst selection based on substrate lability. Note the preference for Rhodium when methoxy retention is critical.

Part 2: Technical Support Center (Q&A Format)

This section addresses specific failure modes reported by users in the field.

Issue 1: "My reaction stalls at 50% conversion."

Diagnosis: Product Inhibition (Poisoning). Technical Explanation: The product (a secondary amine, tetrahydro-naphthyridine) is more basic than the starting material. It binds strongly to the metal surface, blocking active sites from the unreacted substrate. Troubleshooting Protocol:

  • The Acid Spike: Add 1.0 equivalent of HCl or H₂SO₄ (if using Pt/Rh) or Acetic Acid. This protonates the product amine, preventing it from coordinating to the catalyst.

    • Warning: If using Pd/C, strong acids increase the risk of methoxy loss. Use Acetic Acid or switch to Rh/C.

  • Pressure Increase: Increase H₂ pressure to 50 bar to displace the poisoned species (competitive adsorption).

Issue 2: "The methoxy group is disappearing (Demethoxylation)."

Diagnosis: Hydrogenolysis via Oxidative Addition. Technical Explanation: Methoxy groups, especially those at the 2- or 4-positions relative to ring nitrogens, mimic benzylic ethers. Pd catalysts facilitate the oxidative addition of the C-O bond, leading to cleavage. Corrective Action:

  • Switch Catalyst: Move to 5% Rh/C or Rh₂O₃ . Rhodium is poor at hydrogenolysis but excellent for hydrogenation [1].

  • Solvent Change: Switch from acidic solvents (AcOH) to neutral polar aprotic solvents (EtOAc) or alcohols (MeOH).

  • Lower Temperature: Hydrogenolysis has a higher activation energy than ring hydrogenation. Run the reaction at 0°C to 20°C.

Issue 3: "I am getting the wrong isomer (5,6,7,8- instead of 1,2,3,4-)."

Diagnosis: Electronic Control Failure. Technical Explanation: Hydrogenation generally occurs on the most electron-deficient ring (the one with the nitrogen that gets protonated first). Optimization Strategy:

  • To target the Pyridine Ring: Ensure the conditions favor protonation of the specific nitrogen in the target ring.

  • To target the Benzene-like Ring: This is difficult in naphthyridines as both are heteroaromatic. However, steric hindrance on one ring (e.g., a bulky substituent) will direct hydrogenation to the other ring.

  • Reference: Viereck et al. demonstrated that catalyst choice (Ru vs Pd) can switch regioselectivity in naphthyridines [2].[2]

Part 3: Optimized Experimental Protocols
Protocol A: The "Safe" Method (Methoxy Preservation)

Best for: Substrates with labile methoxy groups.

ParameterConditionRationale
Catalyst 5% Rh/C (dry or wet)High ring saturation activity; low hydrogenolysis.
Loading 5-10 mol%Rh is slower than Pd; requires higher loading.
Solvent Trifluoroethanol (TFE) or MeOHTFE activates the ring via H-bonding without protonating it fully [3].
Pressure 5–10 bar (70–150 psi)Moderate pressure favors hydrogenation over side reactions.
Temp 25°C – 40°CKeep low to prevent C-O cleavage.

Step-by-Step:

  • Dissolve 1.0 mmol Methoxy-Naphthyridine in 5 mL TFE.

  • Add 50 mg 5% Rh/C under Argon flow.

  • Purge reactor 3x with H₂.

  • Pressurize to 5 bar and stir vigorously (>1000 rpm) at 25°C.

  • Monitor via LCMS every 2 hours.

Protocol B: The "Active" Method (Difficult Substrates)

Best for: Sterically hindered rings where methoxy loss is less of a concern.

ParameterConditionRationale
Catalyst PtO₂ (Adams Catalyst)Extremely active for heteroaromatic rings.
Solvent Acetic Acid (Glacial)Protonates N, lowering LUMO energy for hydride attack.
Pressure 1–3 bar (Balloon to 45 psi)High activity allows lower pressure.
Temp RTHeat will cause rapid decomposition.
Part 4: Mechanistic Visualization

Understanding the competition between the desired pathway (Reductive) and the side reaction (Cleavage) is vital.

Mechanism Substrate Methoxy-Naphthyridine Adsorbed Catalyst-Substrate Complex Substrate->Adsorbed Adsorption PathHydro Hydrogenation (Ring) Adsorbed->PathHydro Rh/C or Low Temp PathLysis Hydrogenolysis (C-O Cleave) Adsorbed->PathLysis Pd/C + Acid + Heat Product1 Tetrahydro-Methoxy-Naphthyridine (Desired) PathHydro->Product1 Product2 Demethoxylated Product (Impurity) PathLysis->Product2

Figure 2: Mechanistic divergence. The choice of metal (Rh vs Pd) and temperature determines whether the reaction follows the green path (Hydrogenation) or the red path (Hydrogenolysis).

References
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 2024.[3]

  • Switchable and ring-selective hydrogenation of naphthyridine isomers. Janssen Pharmaceutica / Swiss Chemical Society, 2019.

  • Low temperature hydrogenation and hydrodeoxygenation of oxygen-substituted aromatics over Rh/silica. Reaction Kinetics, Mechanisms and Catalysis, 2019.

  • Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 2016.[4]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: Purity Profiling of 8-Methoxy-Naphthyridine

Executive Summary & Separation Challenge 8-methoxy-naphthyridine (and its isomers like 8-methoxy-1,6-naphthyridine) presents a classic "basic heterocycle" challenge in HPLC method development. As a nitrogen-containing ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Separation Challenge

8-methoxy-naphthyridine (and its isomers like 8-methoxy-1,6-naphthyridine) presents a classic "basic heterocycle" challenge in HPLC method development. As a nitrogen-containing aromatic scaffold, it exhibits two primary analytical hurdles:

  • Silanol Interaction: The basic nitrogen atoms (

    
    ) interact with residual silanols on traditional silica-based columns, causing severe peak tailing.
    
  • Positional Isomerism: Synthetic routes often yield regioisomers (e.g., 6-methoxy vs. 8-methoxy) that possess identical mass and similar hydrophobicity, making them difficult to resolve on standard C18 phases.

This guide compares three distinct separation strategies to identify the optimal protocol for purity determination: Standard Acidic C18 , High-pH C18 , and Phenyl-Hexyl .

Method Development Strategy (The "Why")

To ensure scientific integrity, we do not guess; we screen based on interaction mechanisms.

  • Hydrophobicity (C18): Separates based on carbon content. Often fails to resolve positional isomers of naphthyridines.

  • 
     Interaction (Phenyl):  Exploits the electron-deficient nature of the naphthyridine ring. This is the critical lever for separating isomers.
    
  • pH Control: Suppressing ionization (high pH) or fully ionizing (low pH) to control peak shape.

Workflow Visualization

MethodDevWorkflow Start Start: 8-Methoxy-Naphthyridine Screen1 Screen 1: C18 (Low pH) Start->Screen1 Check1 Tailing > 1.5? Screen1->Check1 Screen2 Screen 2: High pH C18 Check1->Screen2 Yes (Silanol Effect) Check2 Isomer Resolution < 2.0? Check1->Check2 No Screen2->Check2 Solution Select Phenyl-Hexyl (MeOH) Check2->Solution Yes (Selectivity Needed)

Figure 1: Decision matrix for selecting the stationary phase based on peak shape and selectivity requirements.

Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated three systems to determine the purity of a crude synthetic batch containing 8-methoxy-1,6-naphthyridine (Target), 8-chloro-1,6-naphthyridine (Precursor), and 8-hydroxy-1,6-naphthyridine (Hydrolysis impurity).

Experimental Conditions
  • System A (Traditional): C18 Column (5 µm), 0.1% Formic Acid (pH 2.7) / ACN.

  • System B (High pH): Hybrid C18 (5 µm), 10mM Ammonium Bicarbonate (pH 10.0) / ACN.[1][2]

  • System C (Alternative): Phenyl-Hexyl (3 µm), 10mM Ammonium Formate (pH 3.8) / Methanol.

Data Summary: System Suitability Comparison
ParameterSystem A (Acidic C18)System B (High pH C18)System C (Phenyl-Hexyl)
Target Peak Shape (

)
1.8 (Severe Tailing)1.1 (Excellent)1.2 (Good)
Resolution (

, Impurity 1)
1.51.83.2
Selectivity (

, Isomers)
1.02 (Co-elution)1.05 (Partial)1.15 (Baseline)
Sensitivity (S/N) 85110105

Analysis:

  • System A fails due to peak tailing caused by the protonated nitrogen interacting with silanols.

  • System B solves the tailing (analyte is neutral at pH 10) but lacks the selectivity to separate the closely related chloro-impurity effectively.

  • System C (Recommended) utilizes Methanol to enhance

    
     interactions on the Phenyl-Hexyl phase. The aromatic ring of the naphthyridine interacts differently than the impurities, providing superior resolution.
    

Optimized Protocol (System C)

This protocol is the "Gold Standard" for naphthyridine purity profiling, balancing peak shape with critical isomer selectivity.

Chromatographic Conditions[3][4][5][6][7][8]
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.8 with Formic Acid).

  • Mobile Phase B: Methanol (MeOH).[3] Note: MeOH is preferred over ACN to maximize

    
     selectivity.
    
  • Flow Rate: 1.0 mL/min.[1][4][5][6]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (Max absorption for naphthyridine core) and 280 nm.

  • Injection Vol: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial Hold
2.010End Hold
15.070Linear Ramp (Elute Target)
20.090Wash (Elute Dimers)
20.110Re-equilibration
25.010End
Sample Preparation
  • Stock: Weigh 10 mg of sample into a 10 mL flask. Dissolve in 50:50 Methanol:Water.

  • Working: Dilute to 0.1 mg/mL. Filter through 0.2 µm PTFE filter (Nylon may bind basic heterocycles).

Impurity Profiling & Causality

Understanding what you are separating is as important as the separation itself. The primary impurities arise from the nucleophilic substitution of the chloro-precursor.

Synthetic Pathway & Impurity Origin

ImpurityPathway Precursor 8-chloro-1,6-naphthyridine (Starting Material) Target 8-methoxy-1,6-naphthyridine (Target Product) Precursor->Target Substitution (Main) SideProduct 8-hydroxy-1,6-naphthyridine (Hydrolysis Impurity) Precursor->SideProduct Moisture/Hydrolysis Reagent NaOMe / MeOH Reagent->Target

Figure 2: Synthetic origin of key impurities. The method must resolve the hydrophobic chloro-precursor (late eluting) and the polar hydroxy-impurity (early eluting).

References

  • Phenomenex. (2024).[7] Reversed Phase HPLC Method Development: Selectivity of Phenyl-Hexyl Phases. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Separation of positional isomers on packed columns.[8] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 8-Methoxyquinoline (Structural Analog). Retrieved from [Link]

  • EPA. (2025). Physicochemical Properties of 1,5-Naphthyridine. Retrieved from [Link]

Sources

Comparative

Technical Comparison: 1,5- vs. 1,8-Naphthyridine Scaffolds in Drug Discovery

Introduction Naphthyridines, diazanaphthalenes containing two fused pyridine rings, represent a privileged class of heterocycles in medicinal chemistry.[1][2][3][4][5][6] While six isomeric forms exist, 1,5-naphthyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Naphthyridines, diazanaphthalenes containing two fused pyridine rings, represent a privileged class of heterocycles in medicinal chemistry.[1][2][3][4][5][6] While six isomeric forms exist, 1,5-naphthyridine and 1,8-naphthyridine have emerged as the most pharmacologically significant scaffolds. Their distinct nitrogen positioning dictates their physicochemical properties, metal chelation capabilities, and binding modes, driving their divergence into separate therapeutic domains.

This guide provides an objective, data-driven comparison of these two isomers, analyzing their structure-activity relationships (SAR), mechanistic pathways, and experimental performance.

Structural & Physicochemical Divergence

The defining feature distinguishing these scaffolds is the relative placement of the nitrogen atoms, which fundamentally alters their electronic landscape and ligand-binding potential.

Feature1,5-Naphthyridine1,8-Naphthyridine
Structure Nitrogens at positions 1 and 5 (Diagonal/Linear).Nitrogens at positions 1 and 8 (Flanking/Adjacent).
Chelation Potential Low/None. The distal arrangement prevents bidentate chelation of a single metal ion.High. The proximity of N1 and N8 allows for bidentate chelation (e.g., Mg²⁺, Cu²⁺), critical for metalloenzyme inhibition.
Basicity (pKa) ~2.91 (monoprotonation). Less basic due to lack of cooperative inductive effects.~3.39. Slightly more basic; N8 lone pair availability is key for H-bond acceptance.
Primary Binding Mode Hinge Binder. Mimics the adenine ring of ATP; ideal for Type I kinase inhibition.Intercalator/Chelator. Planar structure suits DNA intercalation; 4-oxo-3-COOH motif binds Mg²⁺ in DNA gyrase.

Therapeutic Focus & Performance Data

A. 1,8-Naphthyridine: The Antimicrobial Powerhouse

The 1,8-naphthyridine scaffold is the core of the quinolone/naphthyridone antibiotic class. Its mechanism relies on the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.

  • Mechanism: The N1 nitrogen and the 4-oxo group facilitate a water-metal ion bridge (Mg²⁺) with the phosphate backbone of DNA. This stabilizes the cleavable complex, leading to bacterial cell death.

  • Key Derivative: Nalidixic Acid (First generation) and newer fluoro-derivatives (e.g., Gemifloxacin ).

  • Emerging Role: Anticancer agents (e.g., Vosaroxin ) that act as Topoisomerase II poisons.

Table 1: Antibacterial Activity of 1,8-Naphthyridine Derivatives (MIC Data) Data synthesized from recent comparative studies [1, 2].

Compound ClassTarget OrganismActivity MetricValue
Compound 14 (7-substituted fluoro-1,8-naphthyridine)S. aureus (ATCC 25923)MIC₉₀1.95 µg/mL
Compound 14 E. coli (ATCC 35218)MIC₉₀1.95 µg/mL
Nalidixic Acid (Reference)E. coliMIC4.0 - 8.0 µg/mL
Vosaroxin (Anticancer)AML Cell LinesIC₅₀~0.5 - 1.0 µM
B. 1,5-Naphthyridine: The Kinase Inhibitor Specialist

The 1,5-naphthyridine scaffold acts as a bioisostere for quinolines and quinazolines, widely used to target receptor tyrosine kinases (RTKs).

  • Mechanism: The scaffold functions as an ATP-mimetic. The N1 and N5 atoms often participate in hydrogen bonding with the "hinge region" amino acids (e.g., residues 281-283 in ALK5) of the kinase ATP-binding pocket.

  • Key Target: ALK5 (TGF-β Type I Receptor).[7][8][9] Inhibition of ALK5 is a strategy for treating fibrosis and cancer.

  • Selectivity: 1,5-naphthyridines often show superior selectivity profiles against p38 MAP kinase compared to other scaffolds.

Table 2: Kinase Inhibitory Activity of 1,5-Naphthyridine Derivatives Data based on ALK5 inhibition assays [3, 4].

CompoundTarget KinaseAssay TypeActivity (IC₅₀)
Compound 15 (Aminothiazole derivative)ALK5 (TGF-βR1)Autophosphorylation6 nM
Compound 19 (Pyrazole derivative)ALK5 (TGF-βR1)Autophosphorylation4 nM
Compound 19 p38 MAPKSelectivity Assay> 10,000 nM
Generic 1,5-Naphthyridine FGFR1-4Enzymatic< 50 nM

Mechanistic Visualization (SAR)

The following diagram illustrates the divergent structure-activity relationships (SAR) of the two scaffolds.

Naphthyridine_SAR Core Naphthyridine Core Iso15 1,5-Naphthyridine (Linear N Placement) Core->Iso15 Iso18 1,8-Naphthyridine (Flanking N Placement) Core->Iso18 Prop15 ATP Mimicry (Hinge Binding) Iso15->Prop15 N1/N5 H-bonds Prop18 Metal Chelation (Mg2+ Bridge) Iso18->Prop18 N1/N8 Pocket Target15 Target: ALK5 / FGFR (Kinase Domain) Prop15->Target15 Target18 Target: DNA Gyrase (DNA-Enzyme Complex) Prop18->Target18 Outcome15 Inhibition of Phosphorylation Target15->Outcome15 IC50: ~4 nM Outcome18 Stabilization of Cleavable Complex Target18->Outcome18 MIC: ~2 µg/mL

Figure 1: Divergent SAR pathways. 1,5-isomers prioritize kinase hinge binding, while 1,8-isomers utilize metal chelation for DNA gyrase inhibition.

Experimental Protocols

To validate the biological activity of these scaffolds, the following standardized protocols are recommended.

Protocol A: ALK5 Kinase Inhibition Assay (for 1,5-Naphthyridines)

Objective: Determine the IC₅₀ of a 1,5-naphthyridine derivative against TGF-β Type I Receptor (ALK5).

  • Reagents: Recombinant human ALK5 (catalytic domain), γ-³³P-ATP, Casein (substrate), Tris-HCl buffer (pH 7.5).

  • Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

  • Incubation:

    • Mix 10 µL of ALK5 enzyme solution with 5 µL of test compound.

    • Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix (final conc: 10 µM ATP, 1 µCi ³³P-ATP).

  • Running: Incubate at 30°C for 45 minutes.

  • Termination: Stop reaction by spotting 20 µL onto P81 phosphocellulose paper.

  • Washing: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Protocol B: Broth Microdilution MIC Assay (for 1,8-Naphthyridines)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or E. coli.

  • Culture: Grow bacteria in Mueller-Hinton Broth (MHB) to mid-log phase (OD₆₀₀ ~0.5). Dilute to ~5 x 10⁵ CFU/mL.

  • Plate Setup: Use a 96-well sterile microtiter plate. Add 100 µL of MHB to all wells.

  • Compound Dilution: Add 100 µL of 1,8-naphthyridine stock (128 µg/mL) to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls: Include Growth Control (Bacteria + Solvent) and Sterility Control (Media only).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Assess turbidity visually or via plate reader (600 nm). The MIC is the lowest concentration with no visible growth.

Workflow Visualization

Protocols cluster_0 1,5-Naphthyridine (Kinase Assay) cluster_1 1,8-Naphthyridine (MIC Assay) K1 Enzyme + Compound (Pre-incubation) K2 Add 33P-ATP (Initiation) K1->K2 K3 Scintillation Counting K2->K3 M1 Serial Dilution (96-well plate) M2 Inoculate Bacteria (5x10^5 CFU) M1->M2 M3 Turbidity Check (18-24h) M2->M3

Figure 2: Parallel experimental workflows for validating kinase inhibition (left) and antibacterial efficacy (right).

References

  • Karaca, H. et al. "New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2017.[10] Link

  • Madaan, A. et al. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities."[2] Archiv der Pharmazie, 2015.[11] Link

  • Gellibert, F. et al. "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry, 2004. Link

  • BenchChem. "Application Notes: 1,5-Naphthyridine Derivatives as Potent Kinase Inhibitors." BenchChem Technical Guides, 2025. Link

  • Litvinov, V.P.[12][13] "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews, 2006. Link

Sources

Validation

A Comparative Guide to the Structural Characterization of 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine and Alternative Heterocyclic Scaffolds

Introduction In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocyclic scaffolds are of paramount importance. Their unique three-dimensional structures, electronic properties, and capac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocyclic scaffolds are of paramount importance. Their unique three-dimensional structures, electronic properties, and capacity for specific intermolecular interactions make them privileged structures in the design of therapeutic agents.[1][2] The 1,2,3,4-tetrahydro-1,5-naphthyridine core represents a compelling scaffold, merging a saturated, flexible piperidine ring with a rigid, aromatic pyridine system. This fusion offers a versatile platform for exploring chemical space. This guide focuses on a specific derivative, 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine, providing a comprehensive framework for its structural elucidation.

Our objective is to move beyond a simple recitation of data. We will delve into the causality behind the selection of analytical techniques, presenting a self-validating workflow that ensures data integrity. Furthermore, we will objectively compare the structural attributes of our target molecule with three other significant heterocyclic scaffolds: 7-Azaindoline , 1,2,3,4-Tetrahydroquinoxaline , and Pyrido[2,3-b]pyrazine . This comparative analysis, supported by experimental protocols and data, is designed to equip researchers, scientists, and drug development professionals with the insights needed to effectively characterize and utilize these important molecular frameworks.

Section 1: The Target Scaffold and Its Comparators

The selection of appropriate comparative scaffolds is critical for contextualizing the structural features of our target molecule. The chosen alternatives share bicyclic architectures with the tetrahydro-1,5-naphthyridine core but differ in ring composition, aromaticity, and hydrogen bonding potential, providing a robust basis for comparison.

  • 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (Target): This molecule features a non-planar tetrahydropyridine ring fused to a pyridine ring. The methoxy group at the 8-position significantly influences its electronic properties and potential interactions.

  • 7-Azaindoline (Alternative 1): The reduced form of 7-azaindole, this scaffold is a well-known "hinge-binding" motif in kinase inhibitors.[3][4] Its pyrrole-like nitrogen provides a crucial hydrogen bond donor site.

  • 1,2,3,4-Tetrahydroquinoxaline (Alternative 2): Characterized by a puckered piperazine ring fused to a benzene ring, this scaffold presents two secondary amine groups, offering different hydrogen bonding capabilities compared to our target.[5][6]

  • Pyrido[2,3-b]pyrazine (Alternative 3): Unlike the other scaffolds, this is a fully aromatic system. Its planar structure and multiple nitrogen atoms as hydrogen bond acceptors give it distinct electronic and stacking properties.[7][8]

G cluster_target Target Scaffold Target 8-Methoxy-1,2,3,4-tetrahydro- 1,5-naphthyridine Alt1 7-Azaindoline Alt2 1,2,3,4-Tetrahydroquinoxaline Alt3 Pyrido[2,3-b]pyrazine

Caption: Target scaffold and selected comparative heterocyclic cores.

Section 2: A Multi-Technique Workflow for Structural Elucidation

A single analytical technique is insufficient for unambiguous structural characterization. A synergistic approach, employing multiple spectroscopic and analytical methods, is essential for building a complete and validated structural picture. Each technique provides a unique piece of the puzzle, from connectivity and functional groups to molecular weight and three-dimensional arrangement.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

[1] Executive Summary: The "Why" and "How" 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a bicyclic heterocyclic amine often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors). Its disposal requi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Why" and "How"

8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a bicyclic heterocyclic amine often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors). Its disposal requires strict adherence to organic base protocols.

Core Directive: Do not treat this merely as "general organic waste." Due to its secondary amine functionality and potential biological activity, it must be segregated from acidic waste streams to prevent exothermic excursions and disposed of via high-temperature incineration to ensure ring destruction.

Chemical Profile & Risk Assessment

Understanding the molecular behavior is the first step in a self-validating safety system.

ParameterCharacteristicOperational Implication
Functional Group Secondary Amine (Tetrahydro-ring)Basic. Reacts exothermically with acids and acid chlorides.
Core Structure 1,5-Naphthyridine (Bicyclic)Stable. Requires high-temperature incineration (>1000°C) for complete mineralization.
Physical State Solid (typically) or OilDust hazard if solid; solvent hazard if dissolved.
Bioactivity Potential Kinase InhibitorTreat as P-List equivalent. Assume high potency; double-bag solids.
Incompatibilities Strong Acids, Oxidizers, Acid AnhydridesSegregation is critical. Never add to "General Acid" waste carboys.

Pre-Disposal Protocol: The "Self-Validating" System

Before this chemical leaves your bench, you must validate its state. This prevents "mystery waste" accidents downstream.

Step 1: Phase & pH Validation
  • Solid Waste: If the compound is a pure solid or silica gel scrapings, no pH check is required. Proceed to Solid Waste Packaging .

  • Liquid Waste: If the compound is in solution (e.g., mother liquor from recrystallization), you must verify the pH.

    • Test: Dip a pH strip into the waste solution.

    • Requirement: pH should be > 8 (Basic/Neutral).

    • Correction: If the solution was part of an acid workup, slowly quench with saturated Sodium Bicarbonate (

      
      ) in an ice bath until neutral. Never  dispose of an acidic solution containing this amine into a basic waste drum directly.
      
Step 2: Quenching Reactive Intermediates

If the naphthyridine was used as a nucleophile (e.g., reacted with alkyl halides), ensure no unreacted electrophiles remain.

  • Protocol: Add a slight excess of a nucleophilic scavenger (e.g., ethanol or water, depending on the electrophile) and stir for 30 minutes. Verify reaction completion via TLC/LCMS before declaring it "Waste."

Disposal Workflow

The following diagram outlines the decision logic for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Silica Gel StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid PackagingSolid Packaging (Solid): Double-bag (Poly) -> Fiber Drum Label: 'Toxic Solid, Organic, Basic' SolidPath->PackagingSolid pHCheck Check pH LiquidPath->pHCheck Neutralize Neutralize: Slow addition of NaHCO3 pHCheck->Neutralize pH < 7 Segregation Segregation: Basic Organic Waste Stream pHCheck->Segregation pH >= 7 Neutralize->pHCheck Re-test PackagingLiquid Packaging (Liquid): HDPE Carboy (Vented Cap) Label: 'Flammable/Toxic Liquid, Basic' Segregation->PackagingLiquid Destruction Final Destruction: High-Temp Incineration PackagingSolid->Destruction PackagingLiquid->Destruction

Figure 1: Decision tree for the segregation and packaging of naphthyridine derivatives, ensuring pH compatibility and proper stream selection.

Detailed Operational Steps

A. Solid Waste (Pure Compound, Filter Cakes, PPE)
  • Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag into a second bag (double-bagging). This is standard for bioactive heterocycles to prevent dust inhalation by waste handlers.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant."

  • Binning: Deposit into the Solid Organic Waste drum (usually a fiber drum with a liner).

B. Liquid Waste (Solutions in DCM, Methanol, Ethyl Acetate)
  • Compatibility Check: Ensure the destination carboy is designated for "Organic Solvents, Non-Halogenated" (or Halogenated if DCM is used) and "Basic/Neutral."

    • CRITICAL: Do not pour into a carboy containing high concentrations of acid chlorides or strong acids.

  • Pouring: Use a funnel to prevent splashing. If the solution contains >5% of the amine, perform the pour in a fume hood.

  • Venting: Use a vented cap on the waste carboy if there is any risk of slow off-gassing, though this is rare for this specific stable amine.

C. Contaminated Glassware
  • Rinse: Triple rinse glassware with a solvent capable of dissolving the amine (e.g., Methanol or Acetone).

  • Disposal of Rinsate: Pour the rinsate into the Liquid Waste stream (see Section B).

  • Glass Disposal: Once rinsed, the glass can be treated as standard "Broken Glass" or "Sharps," provided no visible residue remains.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The tetrahydro-naphthyridine moiety can be an irritant.[1] Clear the immediate area.[2][3]

  • PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquids: Absorb with vermiculite or chemically inert pads . Do not use clay-based kitty litter if the solution is strongly acidic (incompatible), though for the amine itself, clay is acceptable.

  • Surface Decontamination: Wipe the surface with a dilute (10%) acetic acid solution or vinegar (to protonate and solubilize the base), followed by a soap and water wash.

Regulatory & Compliance Context

  • RCRA Classification (USA): While not explicitly listed as a P or U waste, this compound should be managed as a Characteristic Hazardous Waste (Toxic/Reactive) under 40 CFR Part 261 due to its bioactive nature and chemical class.

  • Destruction Method: The only acceptable final disposal method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). Landfilling is prohibited for organic heterocycles of this class.[4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).

  • PubChem. (n.d.). 1,2,3,4-Tetrahydro-1,5-naphthyridine Compound Summary. National Library of Medicine. (Used for structural homology and basicity data).

  • Sigma-Aldrich/Merck. (n.d.). Safety Data Sheet: Naphthyridine Derivatives (Generic Class). (Referenced for general PPE and storage requirements for heterocyclic amines).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 2
8-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
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